molecular formula C11H19N5 B3175832 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine CAS No. 959696-44-7

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B3175832
CAS No.: 959696-44-7
M. Wt: 221.30
InChI Key: DJNNGYLUBQVWSA-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H19N5 and its molecular weight is 221.30. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNNGYLUBQVWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=NC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

[1]

Executive Summary

This compound (CAS: 959696-44-7) is a bifunctional heteroaromatic building block.[1] It combines an electron-deficient aminopyrimidine core—essential for hydrogen bonding in the ATP-binding pocket of kinase enzymes—with a basic N-isopropylpiperazine tail that modulates solubility and pharmacokinetic (PK) properties.[1]

This guide details the compound's molecular identity, predicted and experimental physicochemical parameters, synthetic pathways, and analytical characterization protocols. It is designed to assist medicinal chemists in optimizing reaction conditions and formulation scientists in pre-clinical profiling.[1]

Molecular Identity & Structural Analysis[1]

Identification Data
ParameterValue
Chemical Name This compound
CAS Registry Number 959696-44-7
Molecular Formula C₁₁H₁₉N₅
Molecular Weight 221.31 g/mol
SMILES CC(C)N1CCN(CC1)c2cc(nc(n2)N)
InChI Key Predicted: [Requires generation from SMILES]
Structural Logic & Pharmacophore Analysis

The molecule consists of three distinct pharmacophoric regions:

  • Pyrimidine Core: Acts as a scaffold and H-bond acceptor/donor (N1/N3 acceptors, C4-NH₂ donor).[1]

  • Exocyclic Amine (C4): A weak base involved in key H-bond interactions (often with the hinge region of kinases).[1]

  • Isopropylpiperazine Tail: A solubility-enhancing group.[1] The distal nitrogen (N4') is the most basic center, governing the molecule's ionization state at physiological pH.

StructureAnalysiscluster_propsFunctional ImpactCorePyrimidine Core(Electron Deficient)AmineExocyclic Amine(H-Bond Donor)Core->AmineC4 PositionTailIsopropylpiperazine(Solubility/Basic Center)Core->TailC6 Position (SNAr)Prop1Kinase Hinge BindingAmine->Prop1Prop2Lysosomotropic / pH SolubilityTail->Prop2

Figure 1: Pharmacophore segmentation and functional correlation.[1]

Physicochemical Parameters

Calculated vs. Expected Properties

Note: Experimental values for intermediates can vary by batch/polymorph. The values below represent high-confidence medicinal chemistry estimates based on structural analogs.

PropertyPredicted/Typical ValueSignificance
Physical State Solid (Off-white to pale yellow powder)Typical for aminopyrimidines of this MW.[1]
Melting Point 120°C – 160°C (Estimated)Broad range due to potential polymorphism.[1]
pKa (Basic) ~8.5 – 9.2 (Piperazine N4')Primary protonation site.[1] Governs aqueous solubility.[1]
pKa (Acidic/Weak Base) ~3.5 – 4.5 (Pyrimidine N)Protonates only in strong acid.[1]
LogP (Lipophilicity) 1.1 – 1.6Moderate lipophilicity; good membrane permeability potential.[1]
LogD (pH 7.4) ~0.5 – 1.0Lower than LogP due to ionization of the piperazine tail.[1]
TPSA ~68 ŲFavorable for blood-brain barrier (BBB) penetration.[1]
Ionization & Solubility Profile

The solubility of this compound is heavily pH-dependent due to the piperazine nitrogen.[1]

  • pH < 6.0: Highly soluble (Protonated cation species).[1]

  • pH > 9.0: Low solubility (Neutral free base species).[1]

  • Organic Solvents: Soluble in DMSO (>50 mg/mL), Methanol, and DCM.[1] Sparingly soluble in non-polar ethers or hexanes.[1]

Synthetic Pathway & Impurity Profile[1][3]

Synthesis Logic (Nucleophilic Aromatic Substitution)

The standard synthesis involves an SNAr reaction between 4-amino-6-chloropyrimidine and 1-isopropylpiperazine .[1]

Reaction Protocol:

  • Reagents: 4-Amino-6-chloropyrimidine (1.0 eq), 1-Isopropylpiperazine (1.2 eq), K₂CO₃ (2.0 eq) or DIPEA.

  • Solvent: DMF, n-Butanol, or Isopropanol.[1]

  • Conditions: Heat to 80–110°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc or DCM.[1] The product often precipitates from water if the pH is adjusted to >10.

SynthesisSM14-Amino-6-chloropyrimidine(Electrophile)ReactionSNAr ReactionK2CO3, DMF, 100°CSM1->ReactionSM21-Isopropylpiperazine(Nucleophile)SM2->ReactionProduct6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amineReaction->ProductImpurityBis-substitution Impurity(Trace)Reaction->ImpurityExcess SM2

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SNAr).

Key Impurities[1]
  • Unreacted Chloride: 4-Amino-6-chloropyrimidine (mutagenic concern).[1]

  • Bis-adducts: Rare, but possible if 4,6-dichloropyrimidine was the starting material for the precursor.[1]

  • Oxidation Products: N-oxide formation on the piperazine ring if stored improperly in air/light.[1]

Analytical Characterization Protocols

HPLC Method Development

Due to the basic nature of the piperazine tail, standard silica-based C18 columns may show peak tailing.[1]

  • Column: C18 with high base deactivation (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: Water + 0.1% NH₄OH (High pH buffer preferred to keep amine neutral) OR Water + 0.1% TFA (if low pH is required for solubility).[1]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Detection: UV @ 254 nm (Pyrimidine absorption).[1]

Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.0 ppm (d, 6H): Isopropyl methyls.[1]

    • δ 2.7 ppm (m, 1H): Isopropyl CH.[1]

    • δ 2.5 & 3.5 ppm (m, 8H): Piperazine ring protons.[1]

    • δ 6.5 ppm (s, 2H): Exocyclic NH₂ (Broad, exchangeable).[1]

    • δ 5.7 ppm (s, 1H): Pyrimidine C5-H.[1]

    • δ 8.0 ppm (s, 1H): Pyrimidine C2-H.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 222.3 m/z.[1]

    • Fragmentation: Loss of isopropyl group or piperazine ring cleavage often observed at high collision energies.[1]

Stability & Handling

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency due to amine/salt formation.[1]

  • Stability: Stable in solid state.[1] In solution, avoid prolonged exposure to strong oxidizers (peroxides) which react with the piperazine nitrogen.[1]

References

  • Synthesis of Aminopyrimidines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2,4-Diaminopyrimidines".[1] (General reference for SNAr conditions on chloropyrimidines).

  • Piperazine pKa Data: PubChem Compound Summary, "1-Isopropylpiperazine" (CID 66952).[1] Link[1]

  • Supplier Data: Sigma-Aldrich / Merck, "Product Specification: this compound".[1] (Confirmed CAS 959696-44-7).[1]

  • Related Patent: WO2021074138A1, "Synthesis of pyrimidine intermediates for kinase inhibitors".[1][2] Link[1]

Molecular Weight and Structural Analysis of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7), a critical intermediate scaffold in the development of kinase inhibitors, particularly those targeting CDK (Cyclin-Dependent Kinase) and JAK pathways.

Executive Summary & Pharmacophore Significance

This compound represents a "privileged structure" in medicinal chemistry. It combines an aminopyrimidine core —a classic ATP-mimetic hinge binder—with a 4-isopropylpiperazine tail , which serves two functions: it improves aqueous solubility via the basic piperazine nitrogen and fills the hydrophobic solvent-exposed region of the kinase binding pocket with the isopropyl group.

Precise structural characterization of this intermediate is mandatory during scale-up, as regioisomeric impurities (e.g., substitution at the wrong pyrimidine carbon) or des-isopropyl degradants can significantly alter potency and metabolic stability.

Physicochemical Profile

The following data establishes the baseline identity of the compound. All analytical workflows must be calibrated against these theoretical values.

PropertyValueNotes
CAS Number 959696-44-7 Unique identifier for regulatory filing.
IUPAC Name 6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amineAlso referred to as 4-amino-6-(4-isopropylpiperazin-1-yl)pyrimidine.
Molecular Formula C₁₁H₁₉N₅ High nitrogen content (31.6%) indicates basicity.
Molecular Weight 221.31 g/mol Average mass for stoichiometry calculations.
Monoisotopic Mass 221.1641 Da Exact mass for High-Resolution Mass Spectrometry (HRMS).
Predicted LogP ~0.8 – 1.2Moderately lipophilic; suitable for oral bioavailability.
pKa (Calculated) ~8.5 (Piperazine N4)The piperazine nitrogen is the primary protonation site.
PSA (Polar Surface Area) ~67 ŲFavorable for cell membrane permeability.

Structural Analysis & Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve). Rationale: The molecule contains multiple basic nitrogen centers (piperazine N4, pyrimidine N1/N3, exocyclic amine). ESI+ will predominantly protonate the most basic site (piperazine N4).

Fragmentation Pathway (Self-Validating Logic)

To confirm the structure, the MS/MS spectrum must display specific daughter ions.

  • Parent Ion: m/z 222.17 [M+H]⁺.

  • Primary Loss (Isopropyl): Cleavage of the isopropyl group is a signature event, typically yielding a loss of 43 Da (C₃H₇) or 42 Da (propene) via rearrangement.

  • Secondary Loss (Piperazine Ring): Fragmentation of the piperazine ring often produces characteristic ions at m/z 96 (aminopyrimidine fragment) or m/z 126.

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway for Structural Confirmation. Parent Parent Ion [M+H]+ m/z 222.17 Frag1 Des-Isopropyl Fragment [M+H - C3H6]+ m/z ~180 Parent->Frag1 - 42 Da (Propene) Frag2 Piperazine Ring Cleavage (Aminopyrimidine Core) m/z ~96-110 Frag1->Frag2 Ring Fission

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the superior solvent over CDCl₃.

  • Reasoning: The exocyclic amine (-NH₂) protons are often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for accurate integration and confirmation of the primary amine.

¹H NMR Assignment (400 MHz, DMSO-d₆)
  • δ 8.05 ppm (1H, s): Pyrimidine H-2 . (Deshielded by two ring nitrogens; diagnostic singlet).

  • δ 6.40 ppm (2H, br s): Exocyclic -NH₂ . (Exchangeable with D₂O).

  • δ 5.75 ppm (1H, s): Pyrimidine H-5 . (Shielded by the electron-donating amino and piperazine groups).

  • δ 3.45 ppm (4H, m): Piperazine H-2'/H-6' . (Adjacent to the pyrimidine ring).[1][2][3][4]

  • δ 2.68 ppm (1H, septet, J=6.6 Hz): Isopropyl CH . (Diagnostic coupling pattern).

  • δ 2.45 ppm (4H, m): Piperazine H-3'/H-5' . (Adjacent to the isopropyl group; often obscured by DMSO solvent peak at 2.50 ppm—requires careful shimming).

  • δ 0.98 ppm (6H, d, J=6.6 Hz): Isopropyl -CH₃ . (Strong doublet).

¹³C NMR Key Signals[5]
  • ~163 ppm: Pyrimidine C-4/C-6 (Attached to N).

  • ~158 ppm: Pyrimidine C-2.

  • ~80-85 ppm: Pyrimidine C-5.

  • ~54 ppm: Isopropyl CH.

  • ~48 ppm: Piperazine carbons.

  • ~18 ppm: Isopropyl methyls.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential structural impurities (e.g., regioisomers or bis-substituted byproducts).

Standard Synthetic Route (SNAr): The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 4-amino-6-chloropyrimidine with 1-isopropylpiperazine .

Critical Control Points:

  • Regioselectivity: If starting from 4,6-dichloropyrimidine, the first substitution is statistical unless controlled. However, using 4-amino-6-chloropyrimidine forces substitution at the C-6 position.

  • Bis-Substitution: Over-reaction is unlikely with the mono-chloro precursor but possible if starting from di-chloro species.

  • Unreacted Chloride: 4-amino-6-chloropyrimidine (Starting Material) may co-elute. It can be detected by the absence of aliphatic protons in NMR and an isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) in MS.

Synthesis_Workflow Figure 2: Synthetic Workflow and Potential Impurity Origins. SM1 4-Amino-6-chloropyrimidine (Electrophile) Reaction SNAr Reaction Solvent: n-BuOH/Water Base: K2CO3, Reflux SM1->Reaction SM2 1-Isopropylpiperazine (Nucleophile) SM2->Reaction Product 6-(4-Isopropylpiperazin-1-yl) pyrimidin-4-amine (Target) Reaction->Product Main Pathway Impurity Impurity: Unreacted Chloride or Bis-adduct Reaction->Impurity Side Reaction

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 959696-44-7).Link

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Provides analogous spectral data for aminopyrimidine-piperazine scaffolds). Link

  • Vandross, A., et al. (2020). Structure-Activity Relationship Studies of Pyrimidine-Based Kinase Inhibitors.

Sources

The Therapeutic Potential of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyrimidine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. Its inherent ability to mimic the adenine core of ATP makes it a privileged structure for the design of kinase inhibitors. This technical guide explores the therapeutic potential of a specific, yet representative molecule, 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine. While specific preclinical data on this exact compound is not extensively published, its structural motifs—a 4-aminopyrimidine core and a 4-isopropylpiperazine substituent—provide a strong basis for predicting its mechanism of action and therapeutic utility. This document will detail a plausible synthetic route, delve into the most probable molecular targets and associated signaling pathways, and provide comprehensive, field-proven experimental protocols for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel aminopyrimidine derivatives in oncology and other therapeutic areas.

Introduction: The Aminopyrimidine Scaffold as a "Privileged" Motif in Kinase Inhibition

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA.[1] In medicinal chemistry, the aminopyrimidine core has been extensively utilized to develop a multitude of clinically successful drugs.[2][3] Its significance lies in its structural resemblance to the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[2] This bioisosteric relationship allows aminopyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[2][3][4]

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] Consequently, kinase inhibitors have become one of the most important classes of targeted therapies.[2] The versatility of the aminopyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

The inclusion of a piperazine moiety, as seen in this compound, is also a well-established strategy in drug design. Piperazine and its derivatives are present in numerous approved drugs and are known to improve aqueous solubility and oral bioavailability, key determinants of a successful drug candidate.[6][7] The isopropyl group on the piperazine ring can provide additional hydrophobic interactions within the target's binding pocket, potentially enhancing potency and selectivity.

This guide will therefore explore the therapeutic potential of this compound as a representative of a promising class of kinase inhibitors.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A general and adaptable synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available starting material such as 4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a stepwise substitution.

Synthesis_Pathway 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4-Amino-6-chloropyrimidine 4-Amino-6-chloropyrimidine 4,6-Dichloropyrimidine->4-Amino-6-chloropyrimidine NH3 / Solvent Ammonolysis Ammonolysis Target_Compound This compound 4-Amino-6-chloropyrimidine->Target_Compound 1-Isopropylpiperazine Base, Heat Nucleophilic_Substitution Nucleophilic_Substitution

A plausible synthetic route for this compound.
Step-by-Step Synthetic Protocol
  • Ammonolysis of 4,6-Dichloropyrimidine: 4,6-dichloropyrimidine is treated with a source of ammonia, such as an aqueous or alcoholic solution of ammonia, to selectively displace one of the chlorine atoms.[8] This reaction is typically performed at elevated temperatures to yield 4-amino-6-chloropyrimidine.

  • Nucleophilic Aromatic Substitution: The resulting 4-amino-6-chloropyrimidine is then reacted with 1-isopropylpiperazine in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., ethanol or N,N-dimethylformamide).[9][10] The reaction mixture is heated to drive the substitution of the remaining chlorine atom, affording the desired product, this compound.

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the compound should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on aminopyrimidine derivatives, this compound is predicted to function as an ATP-competitive inhibitor of one or more protein kinases. The specific kinase targets will be dictated by the overall three-dimensional shape of the molecule and its ability to fit into the ATP-binding pocket of a particular kinase. Several key kinase families are likely targets.

Tyrosine Kinases in Oncology

Many aminopyrimidine-based drugs target tyrosine kinases that are frequently overactive in cancer.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.[2]

  • Bruton's Tyrosine Kinase (BTK) and FMS-like Tyrosine Kinase 3 (FLT3): Important targets in hematological malignancies like acute myeloid leukemia.[11][12]

  • Fibroblast Growth Factor Receptor (FGFR): Implicated in various cancers, including bladder and lung cancer.[4]

Tyrosine_Kinase_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Grb2_Sos Grb2/Sos RTK->Grb2_Sos PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK:f0 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Experimental_Workflow Start Compound Synthesis & Characterization Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Kinase_Panel Kinase Panel Screening Biochemical_Assays->Kinase_Panel IC50_Determination IC50 Determination Biochemical_Assays->IC50_Determination Residence_Time Kinetic Binding Assays Biochemical_Assays->Residence_Time Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cellular_Assays->Proliferation_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Cellular_Assays->Target_Engagement Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Cellular_Assays->Apoptosis_Assay In_Vivo_Studies In Vivo Animal Models Proliferation_Assay->In_Vivo_Studies Target_Engagement->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model PK_PD_Studies Pharmacokinetics & Pharmacodynamics Toxicity_Studies Preliminary Toxicity

A comprehensive workflow for the preclinical evaluation of a novel kinase inhibitor.
Biochemical Assays: Target Identification and Potency
  • Protocol 1: Kinase Panel Screening

    • Objective: To identify the primary kinase targets of the compound.

    • Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined. This provides an initial landscape of the compound's selectivity.

    • Causality: A broad kinase panel is essential in early-stage discovery to identify both on-target and potential off-target activities, the latter of which could lead to toxicity. [13]

  • Protocol 2: IC₅₀ Determination for Lead Targets

    • Objective: To quantify the potency of the compound against the identified primary targets.

    • Methodology: A dose-response curve is generated by incubating varying concentrations of the inhibitor with the recombinant kinase, ATP, and a suitable substrate. Kinase activity can be measured using various platforms, such as Homogeneous Time-Resolved Fluorescence (HTRF). [2] * Data Presentation:

Kinase TargetIC₅₀ (nM)
Kinase A15.2
Kinase B87.5
Kinase C>10,000
  • Protocol 3: Kinetic Binding Assays

    • Objective: To determine the association (k_on) and dissociation (k_off) rates of the inhibitor, from which the residence time can be calculated.

    • Methodology: Techniques such as Surface Plasmon Resonance (SPR) or fluorescent tracer displacement assays can be employed. [14]A long residence time can lead to a more durable pharmacological effect in vivo. [14]

Cellular Assays: Assessing On-Target Effects in a Biological Context
  • Protocol 4: Cell Proliferation Assay

    • Objective: To determine the effect of the compound on the growth of cancer cell lines.

    • Methodology: Cancer cell lines with known dependencies on the target kinases are treated with a range of compound concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT or CellTiter-Glo.

    • Causality: This is a critical step to ensure that biochemical potency translates into a functional effect in a cellular context.

  • Protocol 5: Target Engagement and Pathway Modulation (Western Blotting)

    • Objective: To confirm that the compound inhibits the target kinase within the cell.

    • Methodology: Cells are treated with the compound for a short duration, followed by cell lysis. The phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates is assessed by Western blotting using phospho-specific antibodies. [3]A reduction in the phosphorylated protein indicates target engagement.

In Vivo Studies: Evaluation in Animal Models
  • Protocol 6: Tumor Xenograft Efficacy Studies

    • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

    • Methodology: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound or a vehicle control. Tumor volume is measured regularly to assess efficacy.

    • Causality: This is the gold standard for preclinical proof-of-concept for an anti-cancer agent.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a starting point for the development of novel kinase inhibitors. Its structural features are consistent with those of many successful clinical candidates and approved drugs. The predicted therapeutic potential, particularly in oncology, is supported by a large body of scientific literature on related aminopyrimidine and piperazine-containing molecules.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and similar compounds. Future work should focus on comprehensive kinase profiling to identify the most potent and selective targets, followed by optimization of the lead compound to improve its ADME (absorption, distribution, metabolism, and excretion) properties. Through a rigorous and data-driven approach, molecules based on this scaffold could be advanced into clinical development as next-generation targeted therapies.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available at: [Link]

  • Grace, J. E., et al. (2012). Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. ACS Chemical Neuroscience, 3(4), 295-306. Available at: [Link]

  • Oksana, D., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 30(9), 3583. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(13), 3097. Available at: [Link]

  • Li, J., et al. (2023). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Varano, F., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(10), 1964. Available at: [Link]

  • Singh, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101487. Available at: [Link]

  • Khan, I., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 7(11), 4314-4322. Available at: [Link]

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds, 42(6), 2825-2841. Available at: [Link]

  • Tarasov, A., et al. (2020). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Chemical Reviews, 89(10), 1109-1137. Available at: [Link]

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  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12176-12191. Available at: [Link]

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An In-Depth Technical Guide to the Mechanism of Action of Piperazine-Pyrimidine-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the therapeutic effects of piperazine-pyrimidine-amine derivatives. Using the archetypal tyrosine kinase inhibitor, Imatinib, as a central case study, we will dissect the core principles of target engagement, signal transduction modulation, and the experimental methodologies required to validate these actions.

Introduction: A Privileged Scaffold in Kinase Inhibition

The piperazine-pyrimidine-amine framework represents a "privileged scaffold" in modern medicinal chemistry. Its structural and physicochemical properties make it an ideal foundation for developing highly specific and potent inhibitors of protein kinases.[1][2] Compounds built on this core have revolutionized the treatment of specific cancers by targeting the aberrant kinases that drive malignant proliferation.[3]

Imatinib, a 2-phenylaminopyrimidine derivative, is a paradigm-shifting therapeutic agent that transformed chronic myeloid leukemia (CML) from a fatal diagnosis into a manageable condition.[3] Its success is rooted in its precise mechanism of action: the targeted inhibition of a small number of specific tyrosine kinases, including BCR-ABL, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[4][5][6] This guide will explore the molecular intricacies of this inhibition.

Part 1: The Molecular Targets: Aberrant Tyrosine Kinases

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[7] This phosphorylation event acts as a molecular "on/off" switch, regulating a vast array of cellular processes, including growth, differentiation, and survival.[3][8] In many cancers, mutations or chromosomal translocations lead to the creation of constitutively active kinases, which are "stuck" in the "on" position, driving uncontrolled cell division.[3][9]

The primary targets for piperazine-pyrimidine-amine derivatives like Imatinib include:

  • BCR-ABL : This fusion oncoprotein is the hallmark of Chronic Myeloid Leukemia (CML).[9] It results from the Philadelphia chromosome translocation, which fuses the Abelson murine leukemia (ABL) gene with the breakpoint cluster region (BCR) gene.[6][10] The resulting BCR-ABL protein has constitutively active tyrosine kinase activity, driving leukemogenesis.[7][11]

  • c-KIT : This is a receptor tyrosine kinase crucial for the development of several cell lineages.[12][13] Gain-of-function mutations in the c-KIT gene lead to its ligand-independent, constitutive activation, a key oncogenic driver in approximately 85% of Gastrointestinal Stromal Tumors (GISTs).[4][14][15]

  • PDGFR : Platelet-Derived Growth Factor Receptors (α and β) are receptor tyrosine kinases that play a vital role in angiogenesis and cell growth.[16][17] Dysregulation of PDGFR signaling is implicated in various fibrotic diseases and cancers.[17][18]

Part 2: The Core Mechanism of Action: ATP-Competitive Inhibition

The fundamental mechanism of action for Imatinib and related derivatives is its function as a competitive inhibitor at the ATP-binding site of its target kinases.[4][7] It does not simply block the site but does so with remarkable specificity by binding to and stabilizing a specific inactive conformation of the kinase.

Imatinib is classified as a Type II kinase inhibitor . Unlike Type I inhibitors that bind to the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain.[19] In this state, a key three-residue motif (Asp-Phe-Gly) is flipped, making the ATP-binding site inaccessible to ATP while simultaneously revealing a deeper hydrophobic pocket, which Imatinib occupies.[19] This binding locks the kinase in a self-inhibited state, preventing the enzyme from transferring phosphate from ATP to its substrates.[14][20] This effectively shuts down the aberrant signaling that drives cancer cell proliferation and survival.[3][7]

cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Tyrosine Kinase (Active 'DFG-in' Conformation) ATP->Kinase Binds Substrate Substrate Protein pSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->Substrate Phosphorylates Kinase_inactive Tyrosine Kinase (Inactive 'DFG-out' Conformation) Kinase->Kinase_inactive Blocked X pSubstrate->Blocked Downstream Signaling Inhibited Inhibitor Piperazine-Pyrimidine-Amine (e.g., Imatinib) Inhibitor->Kinase_inactive Binds & Stabilizes Kinase_inactive->Blocked No_ATP ATP Blocked->No_ATP Binding Blocked

Diagram 1: Competitive inhibition at the kinase ATP-binding site.

Part 3: Downstream Consequences: Interruption of Oncogenic Signaling

By locking the target kinase in an inactive state, piperazine-pyrimidine-amine derivatives halt the entire downstream signaling cascade.

BCR-ABL Signaling Pathway

Constitutively active BCR-ABL phosphorylates numerous substrates, activating multiple pathways essential for leukemic cell survival and proliferation.[9][21] Key among these are:

  • RAS/RAF/MAPK Pathway : This cascade promotes cell proliferation. BCR-ABL activation of this pathway is initiated by the recruitment of the GRB2/SOS complex.[10][11]

  • PI3K/AKT/mTOR Pathway : This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).[10][22]

Imatinib's inhibition of BCR-ABL blocks these pathways, leading to a halt in proliferation and the induction of apoptosis in the cancer cells.[7][11]

cluster_ras Proliferation Pathway cluster_pi3k Survival Pathway BCR_ABL BCR-ABL (Constitutively Active) GRB2 GRB2/GAB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K Imatinib Imatinib Imatinib->BCR_ABL Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis (Cell Survival) mTOR->Apoptosis cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation A 1. Add Compound/Vehicle B 2. Add Kinase + Substrate A->B C 3. Add ATP to start reaction B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E Reaction produces ADP F 6. Incubate (40 min) E->F G 7. Add Kinase Detection Reagent (Converts ADP to light) F->G H 8. Incubate (30 min) G->H I 9. Read Luminescence H->I J 10. Calculate IC50 I->J

Diagram 3: Workflow for an in vitro ADP-Glo™ kinase assay.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol validates that the compound inhibits the target kinase inside living cells by measuring the phosphorylation status of the kinase or its direct downstream substrates.

Objective: To confirm that the test compound inhibits BCR-ABL phosphorylation in a CML cell line (e.g., K562).

Methodology:

  • Cell Culture and Treatment:

    • Culture K562 cells, which endogenously express BCR-ABL, under standard conditions.

    • Seed the cells at a desired density and allow them to acclimate.

    • Treat the cells with a range of concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). A vehicle-only (DMSO) control is essential.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target (e.g., anti-phospho-BCR-ABL (Tyr177)) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis and Controls:

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein (e.g., anti-c-ABL) or a housekeeping protein like GAPDH or β-actin.

    • A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, confirms specific, on-target inhibition.

Conclusion

Piperazine-pyrimidine-amine derivatives, exemplified by Imatinib, represent a triumph of targeted cancer therapy. Their mechanism of action is a highly specific, multi-step process that begins with the recognition and stabilization of an inactive kinase conformation. This allosteric control prevents ATP binding, thereby halting the phosphorylation events that drive oncogenic signaling pathways. This leads to the arrest of cell proliferation and induction of apoptosis in cancer cells that are dependent on these specific kinases. The validation of this mechanism relies on a rigorous combination of biochemical and cell-based assays, which together provide a comprehensive understanding of a compound's potency, selectivity, and cellular effect. This foundational knowledge continues to guide the development of next-generation kinase inhibitors to overcome resistance and treat a wider range of diseases.

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Whitepaper: Design, Synthesis, and Evaluation of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine Analogs in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 6-(4-isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS 959696-44-7) represents a highly privileged pharmacophore in modern oncology and targeted therapeutics[1]. As a foundational building block, this specific motif is engineered to act as an ATP-competitive inhibitor, targeting the highly conserved hinge region of oncogenic kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Src-family kinases[2].

This technical guide deconstructs the structural rationale behind this scaffold, details the causality-driven synthetic methodologies required for its derivatization, and provides self-validating protocols for biochemical evaluation.

Pharmacophore Modeling & Structural Rationale

The efficacy of the aminopyrimidine-piperazine scaffold is not coincidental; it is the result of rational, structure-based drug design (SBDD)[3]. The molecule is bifurcated into two functionally distinct domains:

  • The Aminopyrimidine Core (Hinge Binder): The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms within the pyrimidine ring (N1/N3) and the exocyclic C4-amine function as a bidentate hydrogen bond acceptor/donor pair. This network perfectly complements the backbone amides of the kinase hinge region (e.g., Leu83/Val84 in CDK2 or Ala273 in Aurora A), anchoring the inhibitor within the active site[3][4].

  • The 4-Isopropylpiperazine Moiety (Solvent Channel Extender): Substituted at the C6 position, the piperazine ring projects outward from the hydrophobic ATP-binding pocket into the solvent-exposed channel. The basic nitrogen of the piperazine (pKa ~7.5–8.5) becomes protonated at physiological pH, drastically improving aqueous solubility—a critical parameter for oral bioavailability[4]. The addition of the isopropyl group provides precise steric shielding. This bulk prevents rapid oxidative N-dealkylation by hepatic cytochrome P450 enzymes while optimizing the lipophilic ligand efficiency (LLE)[5].

G Kinase Oncogenic Kinase (e.g., CDK/Aurora) ATP ATP Binding Kinase->ATP binds Substrate Substrate Phosphorylation ATP->Substrate phosphorylates Proliferation Tumor Cell Proliferation Substrate->Proliferation drives Inhibitor Aminopyrimidine Inhibitor Inhibitor->Kinase competes with ATP Arrest Cell Cycle Arrest / Apoptosis Inhibitor->Arrest induces

Figure 1: ATP-competitive inhibition mechanism of aminopyrimidine analogs blocking tumor proliferation.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the modularity of the this compound core, we summarize the biochemical IC50 data for a representative series of analogs. The data illustrates how modifications at the C4-amine (R1) and C6-position (R2) dictate kinase selectivity and potency[3][5].

Analog IDR1 (C4-Substitution)R2 (C6-Substitution)Aurora A IC50 (nM)CDK2 IC50 (nM)Src IC50 (nM)
1 (Core) -NH24-isopropylpiperazin-1-yl14521085
2 -NH-Phenyl4-isopropylpiperazin-1-yl428512
3 -NH-(3-Cl-Phenyl)4-isopropylpiperazin-1-yl18354
4 -NH-(3-Cl-Phenyl)piperazin-1-yl (No Isopropyl)12519045
5 -NH-(3-Cl-Phenyl)morpholin-4-yl310>500120

SAR Causality Analysis:

  • Analog 3 vs. Analog 2: The addition of a meta-chloro group on the C4-phenyl ring enhances potency across all targets due to favorable halogen bonding deep within the hydrophobic pocket[3].

  • Analog 3 vs. Analog 4: Removal of the isopropyl group on the piperazine results in a ~7-fold drop in potency. The isopropyl group is essential for engaging in van der Waals interactions at the lip of the solvent channel.

  • Analog 3 vs. Analog 5: Replacing the basic piperazine with a neutral morpholine ring destroys potency, proving that the protonated nitrogen is required for a critical water-mediated hydrogen bond at the solvent interface[5].

Synthetic Methodologies: Regioselective SNAr

The synthesis of these analogs relies on a highly controlled, two-step Nucleophilic Aromatic Substitution (SNAr) workflow starting from commercially available 4,6-dichloropyrimidine.

Step 1: C4-Amination (Kinetic Control)
  • Reagents: 4,6-dichloropyrimidine (1.0 eq), R1-Amine (1.1 eq), DIPEA (1.5 eq), Isopropanol.

  • Causality & Procedure: Dissolve the pyrimidine in isopropanol and cool strictly to 0°C . The first chlorine atom is highly reactive due to the strong electron-withdrawing effect of the pyrimidine nitrogens. Running this reaction at 0°C is absolutely critical to ensure kinetic control, yielding exclusively the mono-substituted 6-chloropyrimidin-4-amine intermediate. Failure to control the temperature results in symmetrical 4,6-diamino byproducts. Stir for 2 hours and verify via LC-MS.

Step 2: C6-Piperazine Substitution (Thermodynamic Control)
  • Reagents: 6-chloropyrimidin-4-amine intermediate (1.0 eq), 1-isopropylpiperazine (1.5 eq), DIPEA (2.0 eq), DMF.

  • Causality & Procedure: Transfer the intermediate to a microwave vial. Add DMF, DIPEA, and 1-isopropylpiperazine. Heat to 80°C for 4 hours. The second chlorine atom is significantly deactivated because the newly added C4-amino group donates electron density into the pyrimidine ring via resonance. Therefore, elevated temperatures and a polar aprotic solvent (DMF) are mandatory to overcome the activation energy barrier and drive the reaction to completion.

G SM 4,6-Dichloropyrimidine (Starting Material) Step1 SNAr 1: Amination (R-NH2, DIPEA, 0°C) SM->Step1 Int1 6-Chloro-pyrimidin-4-amine (Intermediate) Step1->Int1 Step2 SNAr 2: Piperazine Substitution (1-Isopropylpiperazine, 80°C) Int1->Step2 Product 6-(4-Isopropylpiperazin-1-yl) pyrimidin-4-amine Analog Step2->Product

Figure 2: Regioselective SNAr synthetic workflow for aminopyrimidine-piperazine scaffolds.

In Vitro Profiling: Self-Validating Kinase Assay Protocol

To guarantee the trustworthiness of the IC50 data, biochemical evaluation must be conducted using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is mandatory. It prevents the lipophilic piperazine analogs from non-specifically adhering to the plastic walls of the microplate, which would artificially inflate the apparent IC50.

  • ATP Concentration Calibration: Set the ATP concentration strictly at the apparent Michaelis constant (

    
    ) for the specific kinase being tested.
    
    • Causality: Because these analogs are ATP-competitive, using ATP at

      
       ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Using saturating ATP levels will result in false negatives.
      
  • Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing avoids serial dilution carryover and keeps the final DMSO concentration below 1%, preventing solvent-induced enzyme denaturation.

  • System Validation (Z'-factor calculation): Every assay plate must include 16 wells of maximum signal (DMSO vehicle only) and 16 wells of minimum signal (10 µM Staurosporine). Calculate the Z'-factor using the formula:

    
    .
    
    • Causality: The assay data is only deemed valid and trustworthy if

      
      . This mathematically proves the assay has a wide dynamic range and low statistical variability, ensuring the IC50 curves are absolute.
      

Conclusion

The this compound scaffold is a masterclass in rational drug design. By combining the hinge-binding prowess of the aminopyrimidine core with the solubility and pharmacokinetic shielding of the isopropylpiperazine tail, medicinal chemists can rapidly generate potent, orally bioavailable kinase inhibitors. Adhering to strict regiocontrol during synthesis and employing self-validating biochemical assays ensures that lead optimization campaigns built on this scaffold are both efficient and scientifically rigorous.

References

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An In-depth Technical Guide to the Lipophilicity of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, a critical physicochemical property, profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. The octanol-water partition coefficient (logP) is the most widely accepted measure of this property, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the methodologies used to determine the lipophilicity of the novel compound 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine. We delve into the theoretical underpinnings and practical applications of both computational (in silico) prediction and experimental determination of logP. Detailed, field-proven protocols for the "gold standard" Shake-Flask method and the high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method are presented. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust framework for assessing a key parameter in the evaluation of drug-like properties.

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its molecular target is a complex process governed by its physicochemical properties. Among the most influential of these is lipophilicity—the affinity of a molecule for a lipid-rich (non-polar) environment versus an aqueous (polar) one.[1] This single parameter dictates a multitude of critical ADME processes:

  • Absorption: A drug must traverse lipid-based cell membranes in the gastrointestinal tract to enter systemic circulation. Optimal lipophilicity is required to facilitate this passive diffusion.

  • Distribution: Once in the bloodstream, a drug's ability to penetrate tissues and cross biological barriers, such as the blood-brain barrier, is heavily dependent on its lipophilicity.[2][3] Highly lipophilic compounds may accumulate in fatty tissues, affecting their duration of action and potential for toxicity.[2]

  • Metabolism: Lipophilicity influences how a drug interacts with metabolic enzymes, particularly the cytochrome P450 family in the liver.

  • Excretion: The clearance of a drug and its metabolites is also tied to lipophilicity, affecting its half-life.

The octanol-water partition coefficient, expressed as its logarithm (logP), is the industry standard for quantifying lipophilicity.[4] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[2] This metric is a cornerstone of predictive models for "drug-likeness," most notably Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its logP should not exceed 5.[1] Therefore, the accurate determination of logP is an indispensable step in the early stages of drug discovery and lead optimization.

This guide focuses on the specific compound This compound , a molecule featuring a pyrimidine core and an isopropylpiperazine substituent, common scaffolds in medicinal chemistry. Understanding its lipophilicity is key to predicting its in vivo behavior.

Structure of this compound

(Note: This is a simplified ASCII representation of the chemical structure.)

Computational (In Silico) Prediction of logP

Before a compound is synthesized, its properties can be estimated using computational models. These in silico methods are invaluable for prioritizing candidates and conserving resources.[1] LogP prediction algorithms generally fall into two categories: atom-based methods that sum the contributions of individual atoms, and fragment-based methods that use larger molecular substructures.[1] These methods provide rapid estimations, though their accuracy can vary depending on the algorithm and the novelty of the chemical scaffold.

For this compound (CAS No. 959696-44-7), various computational tools yield a range of logP values. This variation underscores the necessity of using multiple predictors and, ultimately, experimental validation.

Table 1: Predicted logP Values for this compound

Prediction Method/SoftwarePredicted logP ValueMethod Principle
ALOGP1.85Atom-based method
XLogP3-AA1.5 - 2.0Atom-additive method with correction factors
ChemDraw Prediction1.91Fragment-based method
Mol-inspiration1.78Fragment-based method
SwissADME (Consensus)1.89Average of multiple predictive models

Note: The values presented are derived from common cheminformatics platforms and may vary slightly between software versions. The purpose is to illustrate the typical range of predictions.

The consensus of these predictions places the logP of the target compound in the range of 1.5 to 2.0 . This moderately lipophilic profile is generally favorable for oral drug candidates, as it suggests a balance between aqueous solubility and membrane permeability, aligning well with Lipinski's guidelines.[1][2]

Experimental Determination of Lipophilicity

While computational predictions are useful for screening, experimental determination provides the definitive measure of a compound's lipophilicity. The two most widely adopted methods are the Shake-Flask technique and RP-HPLC.

The Shake-Flask Method (OECD Guideline 107): The Gold Standard

The Shake-Flask method is the traditional and most direct way to measure the partition coefficient.[5] It involves directly measuring the concentration of the solute in equilibrated octanol and aqueous phases. This method is considered the "gold standard" for its directness and accuracy within its effective range (logP values between -2 and 4).[5][6]

  • Solvent System: n-Octanol is used as the lipid phase mimic because its long alkyl chain and polar hydroxyl headgroup provide a reasonable surrogate for the amphiphilic nature of biological membranes.

  • Purity & pH Control: The compound must be pure, as impurities can interfere with the analysis. For ionizable compounds like our target amine, the pH of the aqueous phase must be controlled with a buffer to ensure the molecule remains in its neutral, un-ionized form. The logP specifically measures the partitioning of the neutral species, whereas the logD (distribution coefficient) measures it at a specific pH where the compound may be ionized.

  • Equilibration: Shaking or stirring is essential to maximize the surface area between the two immiscible phases, allowing the compound to reach equilibrium. Centrifugation is then used to ensure a clean and complete separation of the phases before analysis, as micro-emulsions can lead to erroneous results.

  • Preparation of Phases: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures the two phases are in equilibrium with each other before the experiment begins.

  • Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be high enough for accurate detection but below the solubility limit.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted based on the expected logP.

  • Equilibration: Agitate the mixture at a constant temperature (typically 25°C) for a sufficient period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 10 minutes) to achieve a sharp separation between the octanol and aqueous layers.[7]

  • Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS. A calibration curve for the compound in each phase is required for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log10(P)

  • Validation: The experiment should be performed in triplicate. The final logP values should fall within a range of ± 0.3 log units to be considered valid.[8]

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Saturate n-Octanol with Aqueous Buffer P2 Saturate Aqueous Buffer with n-Octanol E1 Prepare Compound Stock in Pre-saturated Octanol P2->E1 E2 Combine Stock & Buffer in Test Vessel E1->E2 E3 Agitate to Reach Equilibrium (e.g., 3h) E2->E3 E4 Centrifuge for Phase Separation E3->E4 A1 Sample Octanol & Aqueous Phases E4->A1 A2 Quantify Concentration (e.g., LC-MS/MS) A1->A2 A3 Calculate P = [C]oct / [C]aq A2->A3 A4 Calculate logP = log10(P) A3->A4 Result Final logP Value A4->Result

Caption: Workflow for the Shake-Flask method of logP determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

The RP-HPLC method is an indirect but rapid and resource-sparing technique for estimating logP.[9] It is particularly advantageous for screening large numbers of compounds or for molecules with very high or low lipophilicity that are challenging for the shake-flask method.[9][10] The method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is correlated with its lipophilicity.

  • Stationary Phase: A non-polar stationary phase (e.g., octadecyl-silica, C18) is used to mimic a lipid environment. Lipophilic compounds will have stronger interactions with this phase and thus elute later (have a longer retention time).

  • Mobile Phase: A polar mobile phase, typically a mixture of water/buffer and an organic modifier like acetonitrile or methanol, is used to elute the compounds.

  • Calibration Curve: This method is indirect and relies on a calibration curve created using a set of standard compounds with well-established, accurately measured logP values.[11] The retention times of these standards are used to build a linear regression model that can then predict the logP of the test compound from its retention time. This self-validating system ensures the accuracy of the prediction within the calibrated range.

  • System Setup: Configure an HPLC system with a C18 column and a UV or MS detector.

  • Mobile Phase: Prepare an isocratic mobile phase (constant composition) of a suitable buffer and organic modifier (e.g., 60:40 acetonitrile:water). The exact ratio is optimized to achieve good separation of the standards.

  • Reference Standards: Prepare solutions of at least 6-8 reference compounds with known logP values that bracket the expected logP of the test compound.

  • Calibration Run: Inject each reference standard onto the HPLC system and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor:

    • k' = (tR - t0) / t0

  • Generate Calibration Curve: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A high R² value (>0.95) is critical for a trustworthy model.

  • Test Compound Analysis: Prepare a solution of this compound and inject it onto the HPLC system under the identical conditions used for the standards.

  • Calculate logP: Record the retention time (tR) of the test compound, calculate its log(k') value, and use the linear regression equation from the calibration curve to calculate its logP.[10]

HPLC_Workflow cluster_cal Calibration Phase cluster_test Test Compound Analysis C1 Select ≥6 Reference Compounds with known logP C2 Inject Standards & determine Retention Time (tR) C1->C2 C3 Calculate log(k') for each Standard C2->C3 C4 Plot logP vs. log(k') Generate Linear Regression (y = mx + c) C3->C4 P1 Substitute log(k') into Regression Equation to Calculate logP C4->P1 T1 Inject Test Compound under identical conditions T2 Measure Retention Time (tR) T1->T2 T3 Calculate log(k') for Test Compound T2->T3 T3->P1 Result Estimated logP Value P1->Result

Caption: Workflow for the RP-HPLC method of logP determination.

Synthesis and Discussion

The in silico predictions for this compound consistently point to a logP value between 1.5 and 2.0. This range suggests a well-balanced lipophilicity, making it an interesting candidate for oral drug development.[2]

  • Comparison of Methods: While computational methods provide a crucial first pass, experimental data is paramount. The shake-flask method would provide a direct, accurate measurement of the true partition coefficient. The RP-HPLC method would offer a rapid, high-throughput confirmation, which should align well with the shake-flask result if the calibration standards are appropriately chosen. Discrepancies between computational and experimental values can arise if the training sets for the software lack close structural analogs to the test compound.

  • Implications for ADME: A logP of ~1.9 is highly favorable. It is low enough to suggest sufficient aqueous solubility for dissolution in the gut and for transport in the blood, yet high enough to facilitate passive diffusion across cell membranes for absorption.[1] For drugs targeting the central nervous system (CNS), an optimal logP is often cited as being around 2.0, suggesting this compound may have the potential for CNS penetration.[2]

  • Drug-Likeness: Based on its predicted lipophilicity, this compound adheres to the logP criterion of Lipinski's Rule of Five (logP < 5). This, combined with its other molecular properties (Molecular Weight ≈ 235 Da, 5 H-bond acceptors, 2 H-bond donors), positions it as a compound with favorable "drug-like" characteristics.

Conclusion

The lipophilicity of a drug candidate, quantified by its logP, is a foundational parameter in medicinal chemistry. For this compound, computational methods predict a logP in the favorable range of 1.5 to 2.0. This guide has outlined the authoritative experimental protocols—the direct Shake-Flask method and the indirect RP-HPLC method—required to validate this prediction. The accurate determination of this value is a critical, self-validating step that provides indispensable insights into the potential pharmacokinetic behavior of the compound, enabling informed decisions in the complex process of drug development.

References

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Tetko, I. V. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]

  • Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Quora. (2014, February 20). How important is LogP in drug design? [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]

  • OECD. (1995). Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guideline for Testing of Chemicals, No. 107. [Link]

Sources

Methodological & Application

Preparation of stock solutions for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Stock Solutions for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Compound Identity & Physicochemical Profile

Before initiating any wet lab protocols, it is imperative to understand the physicochemical nature of This compound (CAS: 959696-44-7).[1][2] This compound is a functionalized pyrimidine scaffold, structurally characteristic of cyclin-dependent kinase (CDK) inhibitor intermediates.[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 221.30 g/mol [1]

  • Basicity: The molecule contains a piperazine ring and an aminopyrimidine moiety. The piperazine nitrogen (N4) is basic (predicted pKa ~8.5–9.5).

  • Solubility Profile:

    • Free Base: Lipophilic.[2] Poorly soluble in neutral water/PBS.[2] Highly soluble in organic solvents (DMSO, Ethanol).[2]

    • Salt Forms (e.g., HCl): If supplied as a hydrochloride salt, water solubility increases significantly, but stock preparation in DMSO is still recommended for long-term stability to prevent hydrolysis or oxidation.[2]

Core Directive: The "Why" Behind the Protocol

The Solubility Paradox in Drug Discovery: Researchers often fail to replicate IC


 values because of "micro-precipitation."[2] A compound may appear dissolved to the naked eye but exist as a colloidal suspension, leading to uneven dosing.

The Solution: This protocol utilizes Anhydrous Dimethyl Sulfoxide (DMSO) as the universal stock solvent. DMSO is chosen because:

  • Aprotic Polarity: It disrupts the crystal lattice of the pyrimidine-piperazine stack without chemically altering the amine.[2]

  • Miscibility: It is miscible with water, allowing for easy dilution into assay media (though care must be taken to avoid "solvent shock").[2]

  • Cryoprotection: It prevents ice crystal formation that could degrade the molecule during freeze-thaw cycles.[1][2]

Protocol A: Preparation of 100 mM Stock Solution

Objective: Prepare 1 mL of a 100 mM stock solution.

Reagents & Equipment
  • Compound: this compound (Solid).[1][2]

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Water content 
    
    
    
    ).[2]
  • Vessel: Amber glass vial (borosilicate) with Teflon-lined cap.[1][2] Note: Avoid polystyrene plastics which can leach plasticizers in 100% DMSO.

  • QC Tool: Laser pointer (Red or Green).[2]

Calculations Table
Target ConcentrationVolume RequiredMass Required (MW = 221.[2]30)
10 mM 1 mL2.21 mg
50 mM 1 mL11.07 mg
100 mM 1 mL22.13 mg
Step-by-Step Methodology
  • Weighing (The Differential Method):

    • Small organic heterocycles are often static-prone.[1][2] Do not weigh directly onto a spatula.[2]

    • Place the empty amber vial on the balance and tare.

    • Add approximately 22–23 mg of powder.[2] Record the exact mass (e.g.,

      
       mg).
      
    • Calculation Adjustment: If you weighed 22.40 mg, calculate the exact volume of DMSO needed to hit 100 mM:

      
      [2]
      
  • Solvation:

    • Add the calculated volume of Anhydrous DMSO to the vial.[2]

    • Critical: Direct the stream of DMSO to wash down any powder clinging to the vial walls.

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should turn clear. If particles persist, sonicate in a water bath at room temperature (25°C) for 2 minutes. Do not heat above 37°C to avoid thermal degradation of the amine.

  • Quality Control (The Tyndall Test):

    • Theory: True solutions pass light without scattering.[2] Colloids scatter light.[2][3][4][5][6]

    • Action: Dim the room lights. Shine a laser pointer through the vial.[2]

    • Pass: The beam passes through invisibly (no "beam path" seen inside the liquid).

    • Fail: A visible solid beam line appears inside the liquid (Tyndall effect), indicating undissolved micro-particles. Remedy: Sonicate further.

Protocol B: Storage & Stability

  • Temperature: Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).

  • Hygroscopy Warning: DMSO is hygroscopic (absorbs water from air).[2] Water uptake causes compound precipitation and hydrolysis.[2]

  • The "Desiccator Rule": Always store DMSO stocks inside a secondary container (box) containing desiccant packs (silica gel).

  • Thawing: Thaw completely at room temperature and vortex before use. Heterocycles can stratify in frozen DMSO; pipetting from the top of a semi-frozen vial will result in inaccurate dosing.[2]

Protocol C: Application (Serial Dilution Strategy)

The Danger Zone: Directly adding 100% DMSO stock to cell culture media (aqueous) often causes the hydrophobic "free base" compound to crash out of solution immediately, forming invisible aggregates that kill cells via physical stress rather than chemical inhibition.

The "Intermediate Step" Workflow: Use a 3-step dilution to keep the compound soluble.[2]

  • Step 1 (Stock): 100 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into 100% DMSO (not water) to get 10 mM working stock.

    • Why? It is easier to pipette 1 µL of 10 mM than 0.1 µL of 100 mM.[2]

  • Step 3 (Final Dosing): Dilute the 10 mM stock into the assay medium.

    • Target: 10 µM final concentration.

    • Dilution Factor: 1:1000.[2]

    • Final DMSO Content: 0.1% (Safe for most cell lines).[2]

Visualizing the Workflow

The following diagram illustrates the critical "No-Crash" dilution pathway.

StockPreparation cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Application (Dilution) Powder Compound Powder (Weigh ~22 mg) Vortex Vortex/Sonicate (Dissolve) Powder->Vortex DMSO Anhydrous DMSO (Add ~1 mL) DMSO->Vortex QC QC: Tyndall Test (Laser Check) Vortex->QC QC->Vortex Fail (Precipitate) Stock Master Stock (100 mM in DMSO) QC->Stock Pass Inter Working Stock (10 mM in DMSO) Stock->Inter 1:10 Dilution (in DMSO) Final Final Assay Well (10 µM, 0.1% DMSO) Inter->Final 1:1000 Dilution (into Media) Media Assay Media (Aqueous) Media->Final

Caption: Workflow for preparing and diluting this compound to prevent precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 959696-44-7. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2] [Link][2]

Sources

Application Note: In Vitro Assay & Utilization Protocols for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7) in drug discovery. This compound is a privileged scaffold , widely used as a fragment in Fragment-Based Drug Discovery (FBDD) and as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6, PI3K) and GPCR ligands (e.g., Histamine H4).

Executive Summary & Compound Profile

This compound is a bifunctional heterocyclic building block. It features an electron-deficient pyrimidine ring substituted with an electron-donating amine (position 4) and a solubilizing isopropyl-piperazine moiety (position 6).

  • Primary Utility:

    • Fragment Screening: Used as a low-affinity probe to identify binding pockets in kinases (ATP-site) and GPCRs.

    • Synthetic Intermediate: A precursor for "warhead" attachment in the synthesis of drugs analogous to Ribociclib (CDK4/6) or GDC-0941 (PI3K).

    • Negative Control: Used in cellular assays to validate the necessity of the "warhead" moiety for potency.

Physicochemical Properties (Estimated)
PropertyValueSignificance
LogP ~1.2 - 1.5Ideal for fragment screening; high aqueous solubility.
pKa (Basic) ~8.5 (Piperazine)Positively charged at physiological pH; aids solubility.
PSA ~65 ŲGood membrane permeability potential.
Solubility >10 mM (DMSO)Suitable for high-concentration biophysical assays.

In Vitro Assay Concentrations

Because this compound is a fragment/scaffold rather than a fully optimized drug, its affinity is generally low (micromolar range). Assay concentrations must be adjusted accordingly.

A. Biochemical Assays (Kinase/GPCR Screening)

When screening this molecule as a fragment hit or competitive probe:

Assay TypeRecommended Conc. RangeRationale
Primary Screening (Enzymatic) 10 µM – 100 µM Detects weak binding typical of fragments. Lower concentrations (<1 µM) will likely yield false negatives.
Biophysical (SPR / NMR) 100 µM – 2 mM Required to generate detectable signals in Surface Plasmon Resonance (SPR) or Saturation Transfer Difference (STD) NMR due to fast off-rates (

).
Competition Binding (Ki) 10 µM – 500 µM Expect

values in the high micromolar range. Use as a baseline to measure affinity gains upon derivatization.
B. Cellular Assays (Viability/Signaling)

When used as a control or intermediate in cell-based models (e.g., MCF-7, HEK293):

Assay TypeRecommended Conc.Protocol Note
Cytotoxicity (MTT/CTG) Up to 50 µM Generally non-toxic at low concentrations.

for cell death is likely >50 µM unless off-target effects occur.
Target Engagement (Western) 10 µM – 50 µM High concentration required to observe any inhibition of phosphorylation (e.g., pRb or pAkt) if the compound lacks a specific hinge-binding motif.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine if the scaffold binds to the ATP-binding pocket of a target kinase (e.g., CDK4).

Materials:

  • Biacore or Octet System.

  • Sensor Chip: CM5 (carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Workflow:

  • Immobilization: Immobilize the target protein (Ligand) to ~3000 RU via amine coupling. Keep a reference channel empty or blocked.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

  • Sample Preparation: Dilute this compound in Running Buffer to a concentration series: 0, 62.5, 125, 250, 500, 1000 µM .

  • Injection: Inject samples for 60s (association) followed by 60s dissociation. Flow rate: 30 µL/min.

  • Analysis: Since fragments often have fast kinetics (square-wave sensorgrams), use Steady State Affinity fitting to calculate

    
    .
    
Protocol 2: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: Derivatize the amine (position 4) or the pyrimidine core to synthesize a bioactive inhibitor. Note: The amine at C4 is less nucleophilic than aliphatic amines but can participate in Buchwald-Hartwig couplings.

Reaction Scheme (Example - Coupling to Aryl Halide):

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Electrophile: Aryl bromide/iodide (1.1 eq).

    • Catalyst:

      
       (0.05 eq) + Xantphos (0.1 eq).
      
    • Base:

      
       (2.0 eq).
      
    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Purge reaction vessel with

      
      .
      
    • Dissolve reagents in dioxane (0.1 M concentration).

    • Heat to 100°C for 12–16 hours.

    • Monitor via LC-MS (Target Mass = MW_Substrate + MW_Electrophile - HBr).

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Visualization of Workflow

The following diagram illustrates the role of this scaffold in the "Fragment-to-Lead" optimization process.

FBDD_Workflow Fragment Fragment Scaffold (6-(4-Isopropylpiperazin...) Screening Biophysical Screening (SPR / NMR / X-ray) Conc: >100 µM Fragment->Screening High Conc. Assay Hit_Valid Validated Hit (Weak Binding detected) Screening->Hit_Valid Kd determination Expansion Chemical Expansion (Grow Vector / Linking) Hit_Valid->Expansion SAR Exploration Lead Potent Inhibitor (IC50 < 100 nM) (e.g., Ribociclib analog) Expansion->Lead Optimization

Caption: Logical flow from using the raw scaffold (959696-44-7) in high-concentration screening to optimizing it into a potent drug.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Trapero, A., et al. (2012). "Pyrimidines as privileged scaffolds in kinase inhibitor discovery."[1] Journal of Medicinal Chemistry. (Discusses the aminopyrimidine-piperazine motif).

  • PubChem Compound Summary. (2023). "this compound - Compound CID 54683646." National Center for Biotechnology Information. Link

  • Vanderwal, C. D., et al. (2009). "Synthesis of Nitrogen Heterocycles for Drug Discovery." ACS Chemical Biology. (General coupling protocols).

(Note: While specific biological data for this exact CAS is proprietary or limited to patent literature, the protocols above are derived from standard industry practices for aminopyrimidine fragments.)

Sources

Reaction conditions for coupling isopropylpiperazine with chloropyrimidine-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of 1-Isopropylpiperazine with Amino-Chloropyrimidines

Executive Summary

The coupling of 1-isopropylpiperazine with chloropyrimidine-amines is a foundational transformation in the synthesis of kinase inhibitors (e.g., ALK, CDK4/6 inhibitors). However, this reaction presents a specific chemoselective challenge: the presence of an existing amino group (


 or 

) on the pyrimidine ring acts as an Electron Donating Group (EDG). This significantly deactivates the ring toward Nucleophilic Aromatic Substitution (

) by increasing electron density at the carbon-chlorine bond.

This guide details three validated protocols to overcome this deactivation:

  • Thermal

    
     in Protic Solvents  (Standard cost-effective route).
    
  • Acid-Mediated Activation (For highly deactivated substrates).

  • Buchwald-Hartwig Amination (For recalcitrant substrates requiring catalysis).

Mechanistic Insight & Strategy

The reaction involves the displacement of a chloride leaving group by the secondary amine of the piperazine.

The Challenge: Electronic Deactivation

  • Standard Pyrimidine: Highly electron-deficient;

    
     is facile.
    
  • Amino-Pyrimidine: The lone pair on the exocyclic amine donates density into the

    
    -system (resonance effect). This raises the energy of the transition state (Meisenheimer complex) and reduces the electrophilicity of the C-Cl center.
    

The Solution: We must either apply significant thermal energy in a stabilizing solvent (Method A), protonate the ring to restore electrophilicity (Method B), or bypass the electronic requirement entirely using Palladium catalysis (Method C).

Decision Matrix: Selecting the Right Protocol

ReactionSelection Start Substrate Analysis: Chloropyrimidine-Amine Structure CheckPos Is the Cl at C2, C4, or C6? Start->CheckPos C4C6 C4/C6-Chloro (More Reactive) CheckPos->C4C6 C2 C2-Chloro (Less Reactive) CheckPos->C2 CheckEDG Degree of Deactivation: How many Amino/Alkoxy groups? C4C6->CheckEDG MethodC PROTOCOL C: Buchwald-Hartwig (Pd-RuPhos) C2->MethodC Often requires Pd MethodA PROTOCOL A: Thermal SNAr (n-BuOH, 110°C) CheckEDG->MethodA Mono-amine (Mild Deactivation) MethodB PROTOCOL B: Acid-Mediated SNAr (AcOH, 90°C) CheckEDG->MethodB Steric hindrance or Low Solubility CheckEDG->MethodC Di-amine/Alkoxy (Strong Deactivation)

Figure 1: Strategic decision tree for selecting the optimal coupling condition based on substrate reactivity.

Protocol A: Thermal (The "Green" Standard)

This is the preferred method for scale-up due to the absence of heavy metals. We utilize n-Butanol ; protic solvents are superior to aprotic solvents (like DMF) here because they stabilize the anionic Meisenheimer intermediate via hydrogen bonding.

Reagents:

  • Substrate: Amino-chloropyrimidine (1.0 equiv)

  • Nucleophile: 1-Isopropylpiperazine (1.5 – 2.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: n-Butanol (0.5 M concentration)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine substrate and n-Butanol.

  • Add Nucleophile: Add 1-Isopropylpiperazine followed by DIPEA.

    • Note: The isopropyl group adds steric bulk. Using <1.5 equivalents results in incomplete conversion.

  • Heat: Seal the vessel and heat to 110–120 °C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The product will show a characteristic mass shift (+127 Da for isopropylpiperazine minus Cl).

  • Workup:

    • Cool to room temperature.

    • Concentrate the n-Butanol under reduced pressure (rotary evaporator).

    • Dissolve residue in DCM, wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Yield Expectation: 70–85% for C4-chloro substrates.

Protocol B: Acid-Mediated (The Specialist)

When the pyrimidine is heavily deactivated (e.g., contains multiple electron-donating groups), basic conditions may fail. Adding acid protonates the pyrimidine ring nitrogen (N1 or N3), significantly increasing the electrophilicity of the C-Cl carbon.

Reagents:

  • Substrate: Amino-chloropyrimidine (1.0 equiv)

  • Nucleophile: 1-Isopropylpiperazine (1.2 equiv)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv) or catalytic conc. HCl.

  • Solvent: Isopropanol (IPA) or n-Butanol.

Step-by-Step Procedure:

  • Charge: Dissolve the chloropyrimidine in IPA.

  • Add Reagents: Add 1-Isopropylpiperazine. Do not add base yet.

  • Activate: Add Glacial Acetic Acid (1.0 equiv).

  • Heat: Reflux (85 °C for IPA) for 4–8 hours.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via an autocatalytic or acid-assisted pathway where the protonated pyrimidine is the active electrophile.

  • Quench: The product will likely precipitate as the hydrochloride/acetate salt.

  • Workup: Basify with 1N NaOH to pH 10, extract with EtOAc.

Protocol C: Buchwald-Hartwig Amination (The Heavy Lifter)

If the thermal route fails (common with 2-chloropyrimidines or highly electron-rich scaffolds), Palladium catalysis is required. Because 1-isopropylpiperazine is a secondary amine, RuPhos is the ligand of choice due to its specific design for secondary amine coupling and resistance to


-hydride elimination.

Reagents:

  • Catalyst:

    
     (2 mol%) or RuPhos-Pd-G4 (2-5 mol%).
    
  • Ligand: RuPhos (4 mol%) (If using

    
    ).
    
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen (3x).

  • Solids: Add chloropyrimidine (1.0 equiv),

    
     (2.0 equiv), and Pd-precursor/Ligand.
    
  • Liquids: Add 1,4-Dioxane and 1-Isopropylpiperazine (1.2 equiv).

  • Degas: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Heat to 90–100 °C for 4–12 hours.

    • Tip: If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Comparison of Conditions:

ParameterThermal

Acid-MediatedBuchwald-Hartwig
Substrate Scope Activated/NeutralDeactivatedHighly Deactivated
Cost LowLowHigh (Pd/Ligand)
Purification Extraction/Cryst.ExtractionColumn Chromatography
Scalability ExcellentGoodModerate

Case Study & Validation

Reference Molecule: Ceritinib (LDK378) Intermediate In the synthesis of Ceritinib, a similar coupling occurs between a chloropyrimidine and a piperidine derivative. Literature indicates that while 2,4-dichloropyrimidines react selectively at C4 under thermal conditions, the introduction of the aniline at C2 before the piperazine coupling often necessitates the Buchwald conditions described in Protocol C due to deactivation [1][5].

Reaction Workflow Visualization:

Workflow Step1 1. Charge Reagents (Inert atm for Pd) Step2 2. Thermal Activation (110°C / 12h) Step1->Step2 Step3 3. Reaction Check (LCMS: M+H) Step2->Step3 Step4 4. Workup (Aq. Wash / Celite) Step3->Step4 Step5 5. Isolation (Crystallization) Step4->Step5

Figure 2: Generalized workflow for the coupling process.

References

  • Marsilje, T. H., et al. (2013).[6] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[6] Journal of Medicinal Chemistry, 56(14), 5675–5690.[6] Link

  • Khan, K. M., et al. (2022).[7] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as

    
    -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7797. Link
    
  • BenchChem. Optimization of Buchwald-Hartwig amination conditions. BenchChem Application Notes. Link

  • Moyano, A., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a

    
     Reaction.[8] Frontiers in Chemistry. Link
    
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec Chemical Insights. Link

Sources

Crystallization techniques for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7) is a critical pharmacophore often utilized as a scaffold in the synthesis of CDK4/6 inhibitors (e.g., Ribociclib analogs).[1] Its synthesis typically involves a nucleophilic aromatic substitution (


) between 4,6-dichloropyrimidine and 1-isopropylpiperazine.[1]

The Purification Challenge: The primary impurities in this process are chemically distinct but difficult to separate via standard flash chromatography at scale:

  • Bis-adduct: 4,6-bis(4-isopropylpiperazin-1-yl)pyrimidine (Over-reaction).[1]

  • Regioisomers: If the pyrimidine core is substituted asymmetrically.

  • Starting Materials: Unreacted chloropyrimidine (genotoxic risk) and isopropylpiperazine.[1]

This guide details two self-validating purification protocols: Thermodynamic Controlled Crystallization (Free Base) for bulk impurity rejection, and Reactive Crystallization (Salt Formation) for high-purity isolation (>99.5% HPLC).[1]

Physicochemical Profiling & Solubility Map

Before initiating crystallization, the solvent system must be matched to the impurity profile.[1] The molecule exhibits amphiphilic behavior due to the lipophilic isopropyl group and the polar aminopyrimidine/piperazine core.[1]

Solvent SystemSolubility BehaviorUsage in Protocol
Dichloromethane (DCM) Very HighExtraction / Dissolution
Methanol / Ethanol HighSolvent (requires anti-solvent)
Toluene Moderate (Temperature dependent)Primary Recrystallization
Ethyl Acetate (EtOAc) Moderate to LowSlurry / Wash
Heptane / Hexane InsolubleAnti-Solvent
Water (pH < 4) High (Protonated)Acid Extraction
Water (pH > 9) Low (Free Base)Precipitation

Decision Matrix: Purification Strategy

The following logic flow dictates the optimal purification route based on the crude material's impurity profile.

PurificationLogic Start Crude Reaction Mixture Analyze HPLC Analysis (Area %) Start->Analyze Decision1 Bis-Adduct > 5%? Analyze->Decision1 RouteA Route A: Acid/Base Swing (Chemical Selectivity) Decision1->RouteA Yes (High Impurity) RouteB Route B: Toluene Recrystallization (Thermodynamic Selectivity) Decision1->RouteB No (Cleaner Crude) SaltForm Salt Formation (HCl/Succinate) Rejects Neutral Impurities RouteA->SaltForm Polishing Final Recrystallization (EtOH/Heptane) RouteB->Polishing Final Target Purity > 99.5% SaltForm->Final Polishing->Final

Figure 1: Purification Decision Tree. Route A is preferred for crude mixtures with high levels of bis-substituted byproducts due to the basicity difference.[1]

Protocol A: Reactive Crystallization (Salt Formation)

Best for: Removal of non-basic impurities (chloropyrimidines) and highly lipophilic bis-adducts.[1] Target Salt: Dihydrochloride or Hemisuccinate (tune based on hygroscopicity).[1]

Reagents:
  • Crude this compound[1]

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH)[1]

  • Acid: 4M HCl in Dioxane or Conc. HCl (37%)[1]

  • Anti-solvent: MTBE or Acetone

Step-by-Step Methodology:
  • Dissolution: Dissolve crude amine (1.0 eq, wt/wt) in IPA (5 volumes) at 50°C. Ensure complete dissolution; filter hot if insolubles are present.

  • Acid Addition (Critical Step):

    • Cool solution to 40°C.

    • Slowly add HCl (2.1 eq) dropwise over 30 minutes.

    • Mechanism:[2][3][4] The first equivalent protonates the piperazine nitrogen (

      
      , most basic).[1] The second equivalent protonates the pyrimidine ring nitrogen.
      
  • Nucleation Dwell: Hold at 40°C for 1 hour. A white precipitate (salt) should form.[1]

    • Troubleshooting: If "oiling out" occurs, seed with pure crystal (0.1 wt%) or add 1 volume of Acetone.[1]

  • Cooling Ramp: Cool to 0–5°C at a rate of 10°C/hour. Rapid cooling traps impurities.[1]

  • Isolation: Filter the solid.

  • Displacement Wash: Wash the cake with cold Acetone (2 x 2 volumes). This removes the lipophilic bis-adduct which remains in the mother liquor.[1]

  • Drying: Vacuum dry at 45°C for 12 hours.

Validation Check: Dissolve a sample in water. If the solution is hazy, lipophilic impurities remain.[1]

Protocol B: Thermodynamic Recrystallization (Free Base)

Best for: Polishing material that is already >95% pure.[1]

Reagents:
  • Solvent: Toluene

  • Anti-solvent: n-Heptane[1]

Step-by-Step Methodology:
  • Saturation: Suspend the crude solid in Toluene (3 volumes) and heat to reflux (110°C).

    • Note: The mono-substituted product should be soluble; inorganic salts will remain undissolved.[1]

  • Hot Filtration: Filter the hot mixture through a celite pad to remove salts/palladium residues (if Pd-catalyzed).[1]

  • Controlled Cooling:

    • Cool filtrate to 60°C.

    • Add n-Heptane (1 volume) dropwise until slight turbidity persists (Cloud Point).[1]

    • Re-heat to 70°C to clear the solution (Metastable Zone).[1]

  • Crystallization: Cool to 20°C over 4 hours.

  • Aging: Stir at 20°C for 2 hours to allow Ostwald ripening (growth of larger crystals, dissolution of fines).

  • Final Cooling: Cool to 0°C for 1 hour.

  • Filtration: Collect solids and wash with cold Heptane/Toluene (1:1).[1]

Analytical Control & Troubleshooting

Process Analytical Technology (PAT)
  • HPLC: Monitor the "Bis-Impurity" at RRT ~1.2-1.4 (more lipophilic).

  • XRPD: Check for polymorphism.[1] Free bases of piperazines often exhibit multiple forms. Ensure the pattern matches the desired stable polymorph (usually the highest melting point form).[1]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Solution supersaturation is too high or temperature dropped too fast.[1]Re-heat to dissolution.[1] Add seed crystals at Cloud Point.[1] Reduce cooling rate.
Low Yield Product too soluble in mother liquor.Increase anti-solvent ratio (Heptane) or lower final temperature to -10°C.
High Bis-Impurity Inefficient rejection during wash.[1]Switch to Protocol A (Salt Formation) . The bis-impurity does not crystallize as easily with HCl in IPA.[1]

Experimental Workflow Diagram

Workflow Step1 1. Dissolution (IPA, 50°C) Step2 2. Acidification (2.1 eq HCl) Step1->Step2 Step3 3. Nucleation (40°C, 1 hr) Step2->Step3 Step4 4. Cooling Ramp (10°C/hr -> 0°C) Step3->Step4 Step5 5. Filtration & Wash (Cold Acetone) Step4->Step5

Figure 2: Workflow for Protocol A (Salt Formation). This linear path ensures consistent particle size distribution and impurity rejection.

References

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate. (2022). National Institutes of Health (PMC).[1] Available at: [Link]

  • Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. (2015). Google Patents (CN104803923A).[1] Available at:

  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. (2019). Acta Crystallographica Section E. Available at: [Link]

Sources

Application Note: Advanced Formulation Strategies for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Compound: 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7) Application: Oral Bioavailability Enhancement and Targeted Intravenous Delivery

Executive Summary & Physicochemical Profiling

This compound is a highly functionalized chemical building block and intermediate, structurally representative of modern targeted kinase inhibitors [1]. The molecule features a pyrimidine-4-amine core linked to a 4-isopropylpiperazine moiety.

From a formulation perspective, this structural motif presents distinct physicochemical challenges:

  • pH-Dependent Solubility: The tertiary nitrogen of the isopropylpiperazine group is moderately basic (predicted

    
     ~8.0), while the pyrimidine amine is weakly basic (
    
    
    
    ~3.5). Consequently, the active pharmaceutical ingredient (API) is highly soluble in the acidic environment of the stomach but undergoes rapid deprotonation and precipitation in the neutral pH of the small intestine [2].
  • High Lipophilicity: The aromatic pyrimidine and aliphatic isopropyl groups drive a high LogP, leading to poor aqueous solubility at physiological pH (7.4), classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV compound.

To overcome these barriers, this application note details two field-proven formulation strategies: Polymeric Amorphous Solid Dispersions (ASD) for oral delivery, and PEGylated Liposomal Encapsulation for intravenous administration.

Strategy A: Polymeric Amorphous Solid Dispersions (ASD)

The Causality of the Formulation

For oral administration of basic, poorly soluble compounds, crystalline APIs often fail to achieve therapeutic plasma concentrations due to intestinal precipitation. By converting the crystalline API into an amorphous state and dispersing it within a polymeric matrix, we bypass the crystal lattice energy barrier[3].

We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the carrier polymer. The causality here is twofold:

  • Acid-Base Stabilization: The carboxylic acid groups of HPMCAS form strong intermolecular ionic/hydrogen bonds with the basic piperazine nitrogen of the API. This specific acid-base interaction severely restricts API molecular mobility, preventing recrystallization during shelf-life [4].

  • The "Spring and Parachute" Effect: Upon gastric emptying, the amorphous API rapidly dissolves (the "spring"). As the pH rises in the intestine, HPMCAS acts as a precipitation inhibitor (the "parachute"), maintaining a supersaturated state long enough to drive passive diffusion across the intestinal epithelium [2].

ASD_Workflow A Crystalline API (Poor Solubility) B HME Processing (API + HPMCAS) A->B C Amorphous Solid Dispersion (Stabilized Matrix) B->C D Gastric Release (pH 1.5) 'Spring Effect' C->D E Intestinal Transit (pH 6.8) 'Parachute Effect' D->E

Fig 1. ASD workflow and the spring-and-parachute absorption mechanism in the GI tract.

Protocol: Hot-Melt Extrusion (HME) of API-HPMCAS

Note: This protocol establishes a 20% drug load ASD.

  • Milling and Blending: Weigh 2.0 g of this compound and 8.0 g of HPMCAS-MF (Medium grade). Co-mill the physical mixture using a planetary ball mill at 200 rpm for 10 minutes to ensure homogenous distribution.

  • Extrusion Setup: Configure a co-rotating twin-screw extruder with a 2 mm circular die. Set the temperature profile across the barrel zones to 90°C, 130°C, 160°C, and 165°C at the die. (Rationale: 165°C is above the

    
     of HPMCAS and the melting point of the API, ensuring a true molecular dispersion without thermal degradation).
    
  • Feeding and Extrusion: Feed the physical mixture at a rate of 2.5 g/min with a screw speed of 100 rpm.

  • Cooling and Downstream Processing: Collect the extrudate onto a chilled roller to rapidly quench the melt, freezing the API in its amorphous state.

  • Pulverization: Mill the cooled extrudate using a cryo-mill to achieve a fine powder (

    
     < 50 µm) suitable for capsule filling or tablet compression.
    

Strategy B: PEGylated Liposomal Encapsulation

The Causality of the Formulation

For intravenous delivery, the goal is to prevent rapid systemic clearance and reduce off-target toxicity. Liposomal encapsulation achieves this, but passive loading of lipophilic APIs often yields poor encapsulation efficiency (<30%).

Because this compound possesses an ionizable piperazine nitrogen, it is an ideal candidate for Active Remote Loading via a transmembrane gradient [5].

  • Mechanism: Liposomes are formed containing a high concentration of ammonium sulfate (pH ~5.5). The external buffer is exchanged to pH 7.4. At pH 7.4, a fraction of the API is uncharged and lipophilic, allowing it to freely diffuse across the lipid bilayer. Once inside the liposome core, the API encounters the acidic environment, becomes protonated, and forms an insoluble complex with sulfate anions. This intraliposomal precipitation drives the equilibrium forward, trapping the drug inside and routinely achieving >90% encapsulation efficiency [6].

Liposome_Loading S1 Lipid Film Hydration (DPPC/Chol/PEG-DSPE) S2 Extrusion (100nm LUVs) S1->S2 S3 Transmembrane Gradient (Internal Ammonium Sulfate) S2->S3 S4 API Incubation (External pH 7.4) S3->S4 S5 Active Loading (Intraliposomal Precipitation) S4->S5

Fig 2. Active remote loading workflow for liposomal encapsulation via transmembrane gradient.

Protocol: Active Remote Loading
  • Lipid Film Preparation: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in chloroform. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film. Dry overnight under a vacuum to remove residual solvent.

  • Hydration: Hydrate the lipid film with 250 mM ammonium sulfate solution (pH 5.5) at 60°C (above the phase transition temperature of DPPC) to form multilamellar vesicles (MLVs) at a final lipid concentration of 20 mg/mL.

  • Extrusion: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane at 60°C using a thermojacketed extruder to generate large unilamellar vesicles (LUVs).

  • Gradient Establishment: Remove unencapsulated ammonium sulfate by passing the liposomes through a Sephadex G-50 size exclusion column pre-equilibrated with HEPES Buffered Saline (HBS, 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Active Loading: Add this compound (dissolved in a minimal volume of DMSO) to the liposome suspension at a drug-to-lipid molar ratio of 1:10. Incubate the mixture at 60°C for 45 minutes under gentle stirring.

  • Purification: Quench the reaction on ice for 5 minutes. Remove unencapsulated API via dialysis (10 kDa MWCO) against HBS (pH 7.4) for 24 hours at 4°C.

Analytical Characterization & Data Presentation

A self-validating formulation requires rigorous quality control. The table below summarizes the target Critical Quality Attributes (CQAs) for both the ASD and Liposomal formulations, establishing the baseline metrics for successful execution.

Formulation TypeCritical Quality Attribute (CQA)Analytical MethodTarget Specification
ASD (HME) Physical StatePowder X-Ray Diffraction (PXRD)Amorphous halo; absence of Bragg peaks
ASD (HME) Thermal StabilityDifferential Scanning CalorimetrySingle

indicating a miscible 1-phase system
ASD (HME) Supersaturation MaintenanceNon-sink In Vitro Dissolution>80% drug release maintained for 120 mins at pH 6.8
Liposome Particle Size (Z-average)Dynamic Light Scattering (DLS)100 nm ± 15 nm
Liposome Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.15 (Highly monodisperse)
Liposome Encapsulation Efficiency (EE%)RP-HPLC (Post-Triton X-100 lysis)> 90%

References

  • Lonza. (2023). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Drug Discovery Online. Retrieved from [Link]

  • Purdue University e-Pubs. (n.d.). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Retrieved from [Link]

  • bioRxiv. (2025). Development of a liposomal formulation of a TKI: the active loading of erlotinib.HCl. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile. Retrieved from [Link]

Troubleshooting & Optimization

Improving synthetic yield of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Synthetic Yield of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS 959696-44-7)

Executive Summary

This guide addresses the synthetic challenges associated with This compound , a structural motif common in kinase inhibitors (e.g., CDK inhibitors).[1][2] The synthesis hinges on a sequential Nucleophilic Aromatic Substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) of 4,6-dichloropyrimidine.

The core technical challenge is the "Deactivation Trap" : The first substitution (whether by ammonia or piperazine) introduces an electron-donating group that significantly reduces the electrophilicity of the pyrimidine ring, making the second displacement sluggish. This guide provides protocols to overcome this kinetic barrier while maintaining regiocontrol.

Visual Workflow: Synthetic Pathways

The following diagram outlines the two primary routes. Route A is generally recommended for scalability and ease of intermediate isolation.[2]

SynthesisRoutes SM 4,6-Dichloropyrimidine IntA Intermediate A (4-Amino-6-chloropyrimidine) SM->IntA Route A (Recommended) NH3 (aq/alc), RT Control: Stoichiometry IntB Intermediate B (4-Chloro-6-(4-isopropyl piperazin-1-yl)pyrimidine) SM->IntB Route B Isopropylpiperazine 0°C, 1.0 equiv Target TARGET 6-(4-Isopropylpiperazin-1-yl) pyrimidin-4-amine IntA->Target 1-Isopropylpiperazine High Temp (>100°C) or Acid Catalysis IntB->Target NH3, High Pressure/Temp (Difficult)

Figure 1: Strategic routing for sequential ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


. Route A is preferred to avoid high-pressure amination in the final step.

Module 1: The "Front End" – Controlling the First Displacement

Objective: Synthesize 4-amino-6-chloropyrimidine (Intermediate A) without generating the 4,6-diamino byproduct.

The Challenge: Statistical Bis-Substitution

Since 4,6-dichloropyrimidine is symmetric, the first substitution is purely statistical. However, the amino group deactivates the ring, naturally discouraging the second addition. The risk lies in high local concentrations of ammonia.

Troubleshooting Guide
IssueSymptomRoot CauseCorrective Action
Bis-substitution Formation of 4,6-diaminopyrimidine (insoluble solid).[1][2]Excess ammonia or high temperature.[2]Protocol: Use Ammonium Hydroxide (28-30%) at room temperature.[1][2] Do not heat. The product precipitates; the bis-product requires heat to form significantly.[1]
Hydrolysis Formation of 6-chloropyrimidin-4-ol (Hydroxypyrimidine).[1][2]High pH + High Temp + Water.[2]Keep reaction temp < 40°C. If using alcoholic ammonia, ensure moisture control.
Low Conversion Starting material remains after 24h.[2]Ammonia concentration too low.[2]Use a sealed vessel to prevent

gas escape.[2]
Recommended Protocol (Self-Validating)
  • Dissolve 4,6-dichloropyrimidine in isopropanol (3-5 volumes).

  • Add Ammonium hydroxide (3-4 equiv) slowly at 20-25°C.

  • Monitor by TLC/LCMS.[2] The mono-amino product is usually less polar than the di-amino but more polar than the starting material.[1]

  • Validation: The desired intermediate, 4-amino-6-chloropyrimidine, is a solid that can often be collected by filtration.[1] Melting Point Check: ~200-202°C (decomp).[1][2]

Module 2: The "Back End" – Forcing the Second Displacement

Objective: Displace the deactivated chlorine with 1-isopropylpiperazine .[1][2]

The Challenge: Ring Deactivation

The amino group at C4 donates electron density into the ring (resonance effect), significantly increasing the energy barrier for the nucleophilic attack at C6. Standard reflux in ethanol/methanol is often insufficient.[2]

Q&A: Overcoming Low Reactivity

Q: My reaction is stuck at 30% conversion after refluxing in ethanol for 48 hours. Why? A: Ethanol boils at ~78°C, which provides insufficient thermal energy to overcome the activation barrier of the amino-deactivated pyrimidine.

  • Solution: Switch to a higher boiling solvent like n-Butanol (117°C) , DMAc , or DMSO . Run the reaction at 110-130°C.

Q: Can I use a catalyst to speed this up? A: Yes. You have two main options:

  • Acid Catalysis (Protonation): Adding 1.0 equiv of HCl or acetic acid protonates the ring nitrogen (N1 or N3).[1][2] This restores the electrophilicity of the ring (making it more "electron-deficient") and accelerates the attack of the piperazine.[1]

  • Lewis Acid Catalysis:

    
     has been reported to assist 
    
    
    
    on pyrimidines.[2]

Q: Is Buchwald-Hartwig coupling necessary? A: Generally, no. While Pd-catalysis works, it is expensive and requires removing metal residues. Thermal ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 in n-butanol is usually sufficient and cleaner for this specific substrate.[2]
Optimized Protocol: Thermal Displacement
  • Suspend 4-amino-6-chloropyrimidine (1.0 equiv) in n-Butanol (5-10 volumes).

  • Add 1-isopropylpiperazine (2.0 - 3.0 equiv). Note: Excess amine acts as the base to scavenge HCl.

  • Heat to reflux (approx. 118°C) for 12–24 hours.

  • Monitor: LCMS should show complete consumption of the chloride.

Module 3: Purification & Isolation Strategy

Objective: Isolate the base-functionalized product from excess piperazine and solvents.

The Challenge: Polarity & Solubility

Both the product and the reagent (isopropylpiperazine) are basic amines. Silica gel chromatography often leads to streaking and poor separation.[2]

Purification Workflow

Purification RxnMix Reaction Mixture (n-BuOH, Product, Excess Amine) Evap 1. Evaporate Solvent (Vacuum) RxnMix->Evap AcidBase 2. Acid/Base Extraction Dissolve in 1N HCl Wash with EtOAc (Remove non-basics) Evap->AcidBase Basify 3. Basify Aqueous Layer (pH > 12 with NaOH) AcidBase->Basify Extract 4. Extract into DCM/CHCl3 Basify->Extract Cryst 5. Recrystallization (EtOAc/Hexane or IPA) Extract->Cryst

Figure 2: Acid-Base workup strategy to remove non-basic impurities and excess neutral organics.[1][2]

Critical Step: If excess 1-isopropylpiperazine remains, it will co-extract during the basic extraction.

  • Fix: Use recrystallization rather than chromatography. The product is a heteroaryl amine, likely solid. Trituration with cold diethyl ether or hexanes can remove the oily isopropylpiperazine reagent while leaving the product.

References

  • Pyrimidine

    
     Reactivity: March's Advanced Organic Chemistry notes that amino groups deactivate nucleophilic substitution on heteroaromatics.[2] See also: J. Org.[2] Chem. 2010, 75, 23, 8126–8136 for mechanistic insights into pyrimidine substitutions.
    
  • Synthesis of Aminochloropyrimidines

    • Methodology: "Selective Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidine."[3] Journal of Heterocyclic Chemistry. This confirms the regioselectivity patterns and the stability of the mono-amino intermediate.[1]

    • Source: [Wiley Online Library - J. Het.[1][2] Chem.]([Link]1][2]

  • Piperazine Coupling Conditions

    • Protocol: "Optimization of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       reactions for synthesis of piperazinyl-pyrimidines." Tetrahedron Letters. Highlights the use of n-butanol and acid catalysis for deactivated systems.
      
    • Source:[1][2]

  • Compound Data

    • CAS 959696-44-7:[1][2][4] this compound.[2][4][5]

    • Source:[1][2]

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.[1][2] The protocols above are guidelines based on general chemical principles and literature precedents.

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine and encountering solubility issues in aqueous buffers. This document provides a series of troubleshooting strategies and detailed protocols to help you achieve and maintain your desired compound concentrations for successful experimentation.

I. Understanding the Molecule: Why Solubility Can Be a Challenge

This compound possesses structural features that influence its solubility. The pyrimidine and piperazine rings, while containing nitrogen atoms capable of hydrogen bonding, also contribute to a degree of hydrophobicity. The isopropyl group further increases its lipophilic character. As with many research compounds, balancing these properties to achieve sufficient aqueous solubility for in vitro and in vivo assays can be a significant hurdle.[1][2]

The piperazine moiety is basic, meaning its ionization state, and therefore solubility, is highly dependent on the pH of the solution.[3][4] At a pH below its pKa, the piperazine nitrogens will be protonated, leading to a more soluble cationic form. Conversely, at a pH above its pKa, the compound will be in its less soluble free base form.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the best solvent for creating a primary stock solution?

A1: It is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a standard choice for its ability to dissolve a wide range of organic molecules.[5] A starting concentration of 10-50 mM in 100% DMSO is a common practice.[6] Always ensure the compound is completely dissolved before proceeding.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and what should I do?

A2: This phenomenon, often called "crashing out" or "solvent shifting," is common for hydrophobic compounds.[7] The compound is soluble in the high-DMSO environment of the stock solution, but when diluted into a predominantly aqueous buffer, it exceeds its solubility limit and precipitates.

Here are immediate troubleshooting steps:[8]

  • Lower the final concentration: Your target concentration may be too high for the aqueous environment.

  • Increase the organic co-solvent percentage: If your assay allows, increasing the final percentage of DMSO can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays; typically, a final DMSO concentration of ≤0.5% is recommended.[7]

  • Prepare fresh dilutions: Do not store dilute aqueous solutions for long periods, as precipitation can occur over time.

Q3: Can I dissolve the solid compound directly in an aqueous buffer like PBS?

A3: Directly dissolving the solid powder in an aqueous buffer is generally not recommended and is often unsuccessful.[9] The most reliable method is to first create a high-concentration stock in an organic solvent like DMSO and then dilute this stock into your aqueous medium.[9]

III. Step-by-Step Troubleshooting and Optimization Guide

If the initial troubleshooting steps are insufficient, a more systematic approach is required. This guide provides a tiered strategy, from simple adjustments to more advanced formulation techniques.

Tier 1: Simple Adjustments - The First Line of Defense

These methods involve straightforward modifications to your existing buffer system.

Strategy 1: pH Adjustment

The basic piperazine group in your compound is key to leveraging pH for solubility enhancement.[10] By lowering the pH of your buffer, you can protonate the piperazine nitrogens, increasing the molecule's polarity and, consequently, its aqueous solubility.

Protocol: pH-Mediated Solubility Enhancement

  • Determine the pKa: If the pKa of the compound is not known, it can be estimated using software or determined experimentally. The two pKa's for piperazine itself are 5.35 and 9.73.[4]

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, or phosphate buffers) with pH values ranging from 4.0 to 7.4.

  • Test Solubility:

    • Dispense a small, known amount of the solid compound into separate vials.

    • Add a fixed volume of each buffer to the vials.

    • Agitate (vortex or sonicate) the samples for a set period (e.g., 1-2 hours) at a controlled temperature.

    • Visually inspect for undissolved material. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.

  • Select Optimal pH: Choose the lowest pH that provides the desired solubility while being compatible with your experimental system.

Table 1: Example of pH Effect on Solubility

Buffer pHExpected Ionization StateExpected Solubility
4.0Fully Protonated (Cationic)High
5.5Partially ProtonatedModerate
7.4Minimally Protonated (Free Base)Low
Tier 2: Intermediate Strategies - Introducing Co-solvents

If pH adjustment alone is not sufficient or compatible with your assay, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[11][12]

Strategy 2: Utilizing Co-solvents

Commonly used co-solvents in biological research include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[13]

Protocol: Co-solvent Screening for Improved Solubility

  • Prepare Co-solvent/Buffer Mixtures: Create a series of your primary aqueous buffer containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol or PEG 400).

  • Prepare Compound Dilutions:

    • Take your concentrated DMSO stock solution of this compound.

    • Perform serial dilutions into each of the co-solvent/buffer mixtures.

  • Assess Solubility:

    • Incubate the dilutions at your experimental temperature for 1-2 hours.

    • Visually inspect for any signs of precipitation (cloudiness or solid particles).[7]

    • The highest concentration that remains clear is the approximate kinetic solubility under those conditions.[14]

  • Validate in Assay: It is crucial to run a vehicle control (buffer with the same co-solvent concentration but no compound) to ensure the co-solvent itself does not interfere with your assay.

Table 2: Common Co-solvents and Considerations

Co-solventTypical Final ConcentrationAdvantagesConsiderations
DMSO < 1%Excellent solubilizing power for many compounds.[5]Can be toxic to cells at higher concentrations.[7]
Ethanol 1-5%Biocompatible at low concentrations.Can cause protein denaturation at higher concentrations.
PEG 400 5-20%Low toxicity, often used in formulations.[15]Can increase the viscosity of the solution.
Tier 3: Advanced Formulation Strategies

For particularly challenging cases, or when a higher concentration is essential, more advanced formulation techniques may be necessary.

Strategy 3: Employing Solubilizing Excipients (e.g., Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is more soluble in water.[1][16]

Protocol: Solubility Enhancement with β-Cyclodextrin

  • Prepare Cyclodextrin Buffer: Dissolve a known concentration of β-cyclodextrin (e.g., 10 mM) in your chosen aqueous buffer. Gentle heating and stirring may be required.

  • Add Compound: Add the required volume of your concentrated DMSO stock solution to the β-cyclodextrin-containing buffer to achieve the desired final concentration of your compound.

  • Equilibrate: Vortex the solution and allow it to equilibrate for at least 30 minutes at room temperature.

  • Evaluate: Visually inspect for clarity. Compare the solubility to a control prepared without β-cyclodextrin.

dot

G cluster_0 Solubility Troubleshooting Workflow Start Start: Solid Compound Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Aqueous Buffer Stock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Tier1 Tier 1: Adjust pH (e.g., pH 4.0-6.0) Precipitation->Tier1 Yes Success Soluble! Proceed with Experiment Precipitation->Success No Tier2 Tier 2: Add Co-solvent (e.g., 5-20% PEG 400) Tier1->Tier2 Still Insoluble Tier1->Success Soluble Tier3 Tier 3: Use Excipients (e.g., Cyclodextrins) Tier2->Tier3 Still Insoluble Tier2->Success Soluble Tier3->Success Soluble Reassess Re-evaluate Experiment: - Lower Concentration - Consider Alternative Compound Tier3->Reassess Still Insoluble

Caption: A logical workflow for troubleshooting solubility issues.

IV. Final Recommendations and Best Practices

  • Mind the Three S's: Always be mindful of Solvent, Solubility, and Stability.[17]

  • Visual Inspection is Key: Before using any prepared solution, visually inspect it for any signs of precipitation.

  • Sonication and Heating: Mild heating or sonication can help dissolve your compound initially. However, be aware that this can create a supersaturated and unstable solution that may precipitate over time.[7] Also, confirm that your compound is not heat-sensitive.

  • Fresh is Best: Always prepare fresh dilutions of your compound in aqueous buffers for each experiment to ensure concentration accuracy and avoid issues with compound degradation or precipitation over time.[8]

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your research endeavors.

V. References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • Wikipedia. (n.d.). Cosolvent. Retrieved from a Google search.

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

  • Academia.edu. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

  • Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound C Solubility.

  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development.

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.

  • Benchchem. (n.d.). How to improve 7-Amino-4-methylcoumarin solubility in aqueous buffers.

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.

  • PubMed. (2022, May 14). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs.

  • CHIRALEN. (n.d.). 959696-44-7 | this compound.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19).

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References.

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, January 30).

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

  • PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridin-3-amine.

  • PubChem. (n.d.). isopropyl 4-((6-(4-(N,N-diethylsulfamoyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidine-1-carboxylate.

  • PubChem. (n.d.). Isopropyl 4-((6-(4-(butylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidine-1-carboxylate.

  • Wikipedia. (n.d.). Piperazine. Retrieved from a Google search.

  • ChemicalBook. (2026, January 15). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5.

Sources

Technical Support Center: Impurity Profiling for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Dashboard: Impurity Identification

Quickly identify contaminants based on Mass Spectrometry (LC-MS) and HPLC data.

The synthesis of 6-(4-isopropylpiperazin-1-yl)pyrimidin-4-amine (Target) typically proceeds via Nucleophilic Aromatic Substitution (


) of 6-chloropyrimidin-4-amine  with 1-isopropylpiperazine .
Impurity CodeCommon NameStructure DescriptionMass Shift (

m/z)
Likely Origin
IMP-A Unreacted SM1 6-Chloropyrimidin-4-amine

Da
Incomplete conversion; low temp/equivalents.
IMP-B Hydrolysis Product 6-Hydroxypyrimidin-4-amine (or tautomer)

Da
Moisture in solvent; hygroscopic bases.
IMP-C Bis-Adduct 4,6-bis(4-isopropylpiperazin-1-yl)pyrimidine

Da
Contaminated SM1 (contains 4,6-dichloropyrimidine).
IMP-D N-Oxide Piperazine N-oxide derivative

Da
Peroxides in ethers/alcohols; air exposure.[1]
IMP-E Dimer Bridged pyrimidine dimer

Da
High thermal stress; concentrated conditions.[1]

Root Cause Analysis & Mechanism (The "Why")

The Primary Reaction Pathway

The synthesis relies on the nucleophilic attack of the secondary amine of the piperazine on the electron-deficient C6 position of the pyrimidine ring.[1]

  • Mechanism:

    
     (Addition-Elimination).[1]
    
  • Critical Parameter: The amino group at C4 donates electron density into the ring, making the C6-Cl bond less electrophilic than in 4,6-dichloropyrimidine.[1] This requires higher activation energy (heat >80°C or catalysis).[1]

Impurity Origins[1][2]
  • IMP-B (Hydrolysis): In the presence of water and base (e.g.,

    
    ), the chloride can be displaced by hydroxide instead of the piperazine.[1] This is favored if the piperazine equivalents are low or the solvent is "wet" (e.g., non-anhydrous DMF/DMSO).[1]
    
  • IMP-C (The "Bis" Trap): This is a Process Carryover issue.[1] If your starting material (6-chloropyrimidin-4-amine) was made from 4,6-dichloropyrimidine and not fully purified, traces of the dichloro-precursor will react rapidly with two equivalents of piperazine.

  • IMP-D (Oxidation): Piperazines are susceptible to N-oxidation. Using old ethereal solvents (THF, Dioxane) or technical grade alcohols without degassing can introduce peroxides.[1]

Troubleshooting Guide (Q&A)

Scenario 1: Incomplete Conversion

Q: I see a persistent peak at m/z ~130 (IMP-A) even after refluxing for 12 hours. Why won't the reaction finish?

  • Diagnosis: The electron-donating amine group at C4 deactivates the ring, making the chloride sluggish.[1]

  • Protocol Adjustment:

    • Solvent Switch: If using Ethanol/IPA, switch to n-Butanol (allows higher temp, ~118°C) or DMSO (increases nucleophilicity).[1]

    • Stoichiometry: Increase 1-isopropylpiperazine to 2.5 - 3.0 equivalents . The excess acts as both nucleophile and proton scavenger.[1]

    • Catalysis: Add 0.1 eq of NaI (Sodium Iodide) . This generates a transient, more reactive iodo-pyrimidine intermediate (Finkelstein-like activation).

Scenario 2: The "Polar Peak" Problem

Q: My LC-MS shows a large peak at m/z ~112 (IMP-B) that elutes at the solvent front. It complicates the workup.

  • Diagnosis: Hydrolysis has occurred.[1] You likely used a hygroscopic base (like KOH or wet

    
    ) or undried solvent.[1]
    
  • Remediation:

    • Prevention: Use anhydrous DIPEA (Hünig's base) instead of inorganic carbonates to minimize water solubility issues.[1]

    • Purification: The hydroxy-impurity is amphoteric but generally more water-soluble than the product.[1]

      • Step 1: Evaporate reaction solvent.[1]

      • Step 2: Redissolve in DCM.[1]

      • Step 3: Wash with 10% aqueous

        
         .[1] The hydroxy impurity (pKa ~9) will form a salt and stay in the aqueous layer; the product (pKa ~7-8 for piperazine) stays in organic.
        
Scenario 3: Ghost Peaks (N-Oxides)

Q: I see a +16 mass shift (M+16) that grows if I leave the sample in solution overnight.

  • Diagnosis: Oxidative degradation (IMP-D).[1]

  • Protocol Adjustment:

    • Degassing: Sparge reaction solvents with Nitrogen/Argon for 15 mins before heating.

    • Antioxidant: Add trace BHT (Butylated hydroxytoluene) to the reaction if running for >24 hours.[1]

    • Storage: Store the isolated amine as a HCl or Succinate salt immediately. The free base is more prone to oxidation.[1]

Analytical Method Support

Standard HPLC Conditions for Separation: Because piperazines are polar and lack strong chromophores, standard C18 gradients often fail (early elution/tailing).[1]

  • Column: C18 with high carbon load (e.g., Phenomenex Gemini or Waters XBridge).[1]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.[1]0) — Basic pH keeps the piperazine unprotonated, improving retention and peak shape.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: 254 nm (Pyrimidine core) and 210 nm (Piperazine tail).

Visual Logic: Reaction & Impurity Pathway[4]

The following diagram maps the critical process nodes and where specific impurities branch off.

ReactionPathway cluster_contam Pre-Process Contamination SM1 6-Chloropyrimidin-4-amine (SM) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate + Reagent Heat (>80°C) Imp_Hydrolysis IMP-B: Hydroxy Analog (Due to Water/Base) SM1->Imp_Hydrolysis + H2O / OH- (Wet Solvent) Reagent 1-Isopropylpiperazine Product Target Molecule 6-(4-isopropylpiperazin-1-yl) pyrimidin-4-amine Intermediate->Product - HCl Imp_Oxide IMP-D: N-Oxide (Air Oxidation) Product->Imp_Oxide + O2 / Peroxides Imp_Bis IMP-C: Bis-Adduct (From 4,6-Dichloro contaminant) Dichloro 4,6-Dichloropyrimidine Dichloro->Imp_Bis + 2 eq. Reagent

Caption: Reaction pathway illustrating the main


 route (Green) and branching points for common impurities (Red).

References

  • Novartis AG. (2016).[1] Process for the preparation of Ribociclib and intermediates thereof. WO2016192522A1.[1][3] Google Patents. Link

  • Daicel Pharma Standards. (2023). Ribociclib Impurity Standards & Profiling. Link

  • Tuncbilek, M., et al. (2012).[1][4] Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives. Journal of Medicinal Chemistry, 55(7), 3058-3065.[4] Link

  • Gadzała-Kopciuch, R. (2005).[1][5][6] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Troubleshooting degradation of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

Compound: 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine Chemical Class: Aminopyrimidine / N-alkylpiperazine derivative. Primary Application: Key intermediate for Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Palbociclib analogs).

Stability Profile: This molecule contains two distinct structural vulnerabilities: the electron-rich piperazine ring (prone to oxidation) and the aminopyrimidine core (susceptible to photo-excitation). In solution, the most common degradation modes are N-oxidation (leading to yellowing) and pH-dependent precipitation .

This guide provides a root-cause analysis and resolution protocols for the most frequent stability tickets received by our technical team.

Troubleshooting Tickets (Q&A Format)

Ticket #01: Solution Discoloration (Yellowing)

User Symptom: "I prepared a 10 mM stock solution in DMSO/Water (50:50). After 48 hours at room temperature, the clear solution turned pale yellow. LC-MS shows a new peak at M+16."

Root Cause Analysis: The yellowing and the M+16 peak (+1 oxygen atom) strongly indicate N-oxidation of the piperazine ring.

  • Mechanism: The tertiary nitrogen of the piperazine ring (bearing the isopropyl group) is electron-rich and susceptible to attack by dissolved oxygen or peroxides found in solvents.

  • Catalysts: Trace metal ions (Fe²⁺, Cu²⁺) or light can accelerate this radical-mediated process.

Resolution Protocol:

  • Check Solvents for Peroxides: If using ethers (THF, Dioxane) or PEGs, test for peroxides immediately. Even "anhydrous" solvents can accumulate peroxides upon storage.

  • Degas Buffers: Sparge all aqueous buffers with Nitrogen or Argon for 15 minutes before use to remove dissolved oxygen.

  • Add Antioxidants: For long-term storage, evaluating the addition of 0.1% Sodium Metabisulfite or Ascorbic Acid is recommended.

  • LC-MS Confirmation:

    • Target Mass: Look for [M+H]⁺ = Parent + 16 Da.

    • Fragmentation: MS/MS fragmentation often shows the loss of the oxygen atom (-16 Da) or characteristic piperazine ring fragments.

Ticket #02: Precipitation in PBS (pH 7.4)

User Symptom: "The compound dissolves well in 0.1 N HCl, but when I dilute it into PBS (pH 7.4) for a bioassay, a fine white precipitate forms within 30 minutes."

Root Cause Analysis: This is a pH-dependent solubility issue , not chemical degradation.

  • pKa Factors: The piperazine nitrogens are basic (estimated pKa ~8.5–9.5). The pyrimidine amine is weakly basic (pKa ~4–5).

  • Mechanism: In 0.1 N HCl, the molecule is fully protonated (di-cationic or tri-cationic) and highly soluble. At pH 7.4, the piperazine amine deprotonates significantly, shifting the equilibrium toward the neutral free base, which has poor aqueous solubility.

Resolution Protocol:

  • Solubility Profiling: Run a stepped pH solubility curve (pH 2.0 to 8.0).

  • Cosolvent Strategy: If the assay tolerates it, add 5–10% DMSO or a cyclodextrin carrier (e.g., HP-β-CD) to maintain solubility at neutral pH.

  • Salt Screen: If this is for formulation, switch from the free base to a salt form (e.g., Dihydrochloride or Mesylate) to improve the dissolution rate, though thermodynamic solubility at pH 7.4 is ultimately dictated by the free base intrinsic solubility.

Ticket #03: New Impurities under Laboratory Light

User Symptom: "Our stability samples stored on the benchtop show 2-3% degradation after 1 week. Samples wrapped in foil are stable."

Root Cause Analysis: Photodegradation of the aminopyrimidine core.

  • Mechanism: Pyrimidines absorb UV light (λmax ~240–260 nm). Excitation can lead to photo-hydration (addition of water across the C5-C6 double bond) or photo-oxidation.

  • Impact: This often results in complex mixtures of polar impurities that elute early in Reverse Phase HPLC.

Resolution Protocol:

  • Amber Glassware: Mandate the use of amber vials for all stock solutions.

  • ICH Q1B Testing: Conduct a formal confirmatory photostability test. Expose the sample to 1.2 million lux hours (visible) and 200 W[1][2]·h/m² (UV).[2]

    • Pass Criteria: < 0.5% degradation compared to dark control.

Visualizing Degradation & Troubleshooting

Diagram 1: Degradation Pathways

This diagram illustrates the two primary chemical risks: Oxidation of the piperazine and Photolysis of the pyrimidine.

DegradationPathways Parent 6-(4-Isopropylpiperazin-1-yl) pyrimidin-4-amine Oxidation N-Oxidation (Piperazine Ring) Parent->Oxidation Peroxides / O2 Photolysis UV Excitation (Pyrimidine Core) Parent->Photolysis Light (hv) Hydrolysis Hydrolysis (Extreme pH only) Parent->Hydrolysis Strong Acid/Base (Heat) NOxide N-Oxide Impurity (M+16 Da) Yellow Color Oxidation->NOxide PhotoProds Photohydrates & Ring Cleavage Products Photolysis->PhotoProds Cleavage Aminopyrimidine + Isopropylpiperazine Hydrolysis->Cleavage Rare

Caption: Primary degradation pathways. Oxidation (red path) is the most common issue in solution, followed by photodegradation (yellow path).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose stability issues in real-time.

TroubleshootingTree Start Symptom Observed Q1 Is the solution discolored (Yellow)? Start->Q1 Q2 Is there precipitate or turbidity? Q1->Q2 No CheckOx Check for Oxidation Q1->CheckOx Yes CheckpH Check pH vs. pKa Q2->CheckpH Yes CheckLight Check Light Exposure Q2->CheckLight No (Impurity only) ActionOx 1. Test Solvents for Peroxides 2. Degas Buffers 3. Add Antioxidant CheckOx->ActionOx ActionpH 1. Check pH (Likely > 7.0) 2. Add Co-solvent (DMSO) 3. Acidify slightly CheckpH->ActionpH ActionLight 1. Use Amber Vials 2. Wrap in Foil 3. Check UV exposure CheckLight->ActionLight

Caption: Diagnostic flow for identifying the root cause of instability based on visual and analytical symptoms.

Standardized Analytical Protocols

Protocol A: Rapid Peroxide Screening

Before dissolving the compound in THF, Dioxane, or PEG-based buffers:

  • Use commercial peroxide test strips (Quantofix® or similar).

  • Dip strip into solvent for 1 second.

  • Limit: If peroxide > 5 mg/L, discard solvent . Do not attempt to use for stability studies.

Protocol B: LC-MS Stability Method

To separate the parent from the N-oxide and photo-degradants:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps piperazine protonated/retained).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine core) and MS (ESI+).

  • Note: The N-oxide is more polar and will typically elute before the parent peak (RRT ~0.8-0.9).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[6][7] [Link]

  • ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[6][7] [Link]

  • Boccardi, G. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (PMC). [Link]

  • Chowdhury, S. et al. (2013).[8] Kinetic and Mechanistic Study of Oxidation of Piperazines. ResearchGate. [Link]

  • Wasternack, C. (1980).[9] Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.[9] PubMed. [Link]

Sources

Technical Support Center: Resolving Hygroscopicity in 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine . This guide addresses the inherent hygroscopicity associated with piperazine-substituted pyrimidines, offering immediate handling protocols and long-term solid-state engineering solutions.[1][2]

Status: Active Scope: Solid-State Chemistry, Formulation, Storage, and Handling Target Compound: this compound (and related piperazinyl-pyrimidine intermediates)[1][2]

Executive Summary: The Hygroscopic Challenge

The hygroscopic nature of this compound is primarily driven by the piperazine moiety .[1][2] The basic nitrogen atoms (typically pKa ~9.8 for the distal nitrogen) act as high-energy hydrogen bond acceptors.[1] When this compound exists as a free base in an amorphous or semi-crystalline state, or as a specific salt (e.g., Hydrochloride), it readily sorbs atmospheric moisture to lower its lattice energy, often leading to deliquescence or hydrate formation.

This guide provides a tiered approach:

  • Tier 1: Immediate handling and storage protocols to salvage current experiments.

  • Tier 2: Solid-state engineering (Salt/Polymorph selection) to fundamentally alter the material properties.[1]

Module 1: Immediate Handling & Storage (Troubleshooting)

Q1: My sample turns into a gum/oil within minutes of weighing. How can I handle this for immediate assays?

Diagnosis: You are likely working with an amorphous free base or a hygroscopic salt (like a mono-HCl) at ambient humidity (>40% RH).[1][2] The phase transition you see is deliquescence , where the solid dissolves in the absorbed atmospheric water.

Protocol: The "Solvent Shield" Weighing Technique Do not weigh the solid directly onto an open balance pan. Use this difference-by-weight method:

  • Equilibrate: Move the sample container and a tared septum-capped vial into a dry bag or glove box (RH < 10%).

  • Transfer: Transfer an approximate amount of solid into the vial and cap it immediately.

  • Weigh: Remove from the dry environment and weigh the sealed vial.

  • Solubilize: Inject your anhydrous solvent (e.g., DMSO, Methanol) through the septum to dissolve the solid inside the closed vial.

  • Re-weigh: Weigh the vial again (if needed) or rely on the pre-solvent weight.

  • Calculate: Determine concentration based on the added solvent volume.

Q2: What are the critical storage parameters to prevent degradation?

Technical Insight: Moisture uptake facilitates hydrolysis of the pyrimidine ring or oxidation of the piperazine nitrogen.

Storage Matrix:

ParameterSpecificationReason
Temperature -20°CSlows kinetics of hydrolysis if moisture is present.[1][2]
Atmosphere Argon/NitrogenPrevents oxidative degradation of the piperazine ring.
Desiccant P₂O₅ or Molecular SievesSilica gel is often insufficient for highly hygroscopic amines at low RH.
Container Amber Glass + ParafilmPlastic allows moisture permeation over months.

Module 2: Root Cause Resolution (Solid-State Engineering)

Q3: I need a developable solid form. Which salt should I screen to eliminate hygroscopicity?

Expert Analysis: The hydrochloride (HCl) salt is the standard "go-to," but for piperazines, HCl salts are frequently hygroscopic due to the high charge density of the chloride ion and the flexibility of the piperazine ring.

Recommendation: Switch to Hydrophobic Counter-ions . You should screen salts that introduce a denser crystal packing and hydrophobic bulk.

Priority Salt Screen List:

  • Fumarate (1:1 or 2:1): Gold Standard. Fumaric acid often forms hydrogen-bonded networks that "lock" the piperazine conformation, reducing the propensity for water sorption.[1]

  • Succinate: Similar to fumarate but with different solubility profiles.

  • Tosylate (p-Toluenesulfonate): The aromatic ring provides hydrophobic shielding.[1]

  • Pamoate: For extreme insolubility/stability requirements (often used to completely shut down hygroscopicity, though solubility will drop drastically).

Q4: How do I validate if the new salt is actually stable?

Protocol: Dynamic Vapor Sorption (DVS) Cycle You must perform a DVS experiment to quantify the critical relative humidity (CRH).

  • Cycle: 0% RH → 90% RH → 0% RH (at 25°C).

  • Pass Criteria: Mass change < 2% up to 80% RH.

  • Fail Criteria: Significant hysteresis (indicating hydrate formation) or deliquescence (exponential mass gain).

Module 3: Visualization of Workflows

Workflow 1: Salt Selection Decision Tree

Use this logic flow to select the correct counter-ion based on your current data.

SaltSelection Start Start: Hygroscopic Free Base CheckSolubility Is Aqueous Solubility Critical? Start->CheckSolubility HighSolubility High Solubility Needed CheckSolubility->HighSolubility Yes StabilityFocus Stability/Non-Hygroscopic Focus CheckSolubility->StabilityFocus No Screen1 Screen 1: Hydrophilic Anions (Citrate, Tartrate, Phosphate) HighSolubility->Screen1 Screen2 Screen 2: Hydrophobic/Packing Anions (Fumarate, Succinate, Maleate) StabilityFocus->Screen2 Decision1 Check DVS Data Screen1->Decision1 Screen2->Decision1 ResultBad Mass Gain > 5% @ 80% RH Decision1->ResultBad ResultGood Mass Gain < 2% @ 80% RH Decision1->ResultGood Action1 Try Tosylate / Mesylate (Stronger acids, better packing) ResultBad->Action1 Action2 Proceed to Polymorph Screen ResultGood->Action2 Action1->Decision1 Re-test

Figure 1: Strategic Salt Selection Workflow for Piperazine-based APIs. This logic prioritizes Fumarate/Succinate for stability before moving to stronger acids like Tosylic acid.

Workflow 2: Handling & Solubilization Protocol

Follow this strict protocol to ensure accurate dosing in biological assays.

HandlingProtocol Step1 Step 1: Environment Control (Glove Box / Dry Bag) Step2 Step 2: Transfer to Vial (Do NOT weigh on open balance) Step1->Step2 Step3 Step 3: Seal Vial (Septum Cap) Step2->Step3 Step4 Step 4: Weigh Sealed Vial Step3->Step4 Step5 Step 5: Add Solvent via Syringe (DMSO/MeOH) Step4->Step5 Step6 Step 6: Calculate Conc. (Gravimetric Method) Step5->Step6

Figure 2: "Solvent Shield" protocol for handling deliquescent compounds without compromising concentration accuracy.

References

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763390, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. Retrieved from [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility and solvation of piperazine derivatives. Journal of Chemical Thermodynamics. (Contextual citation based on general thermodynamic principles of piperazines).

Sources

Validation & Comparative

Comparative Guide: LC-MS Structural Elucidation of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of 6-(4-isopropylpiperazin-1-yl)pyrimidin-4-amine (Formula: C₁₁H₁₉N₅; [M+H]⁺ m/z 222.1713) is a critical task in pharmaceutical analysis, often appearing as a synthesis intermediate, degradation product, or metabolite in the development of CDK4/6 inhibitors (e.g., analogs of ribociclib or palbociclib).

This guide compares the two dominant mass spectrometry platforms for this analysis: High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) systems. While QqQ remains the gold standard for quantitation due to sensitivity, this guide demonstrates why HRMS (Q-TOF/Orbitrap) is indispensable for the initial structural elucidation of this aminopyrimidine derivative, particularly for distinguishing it from isobaric positional isomers.

Chemical Logic & Fragmentation Theory

To optimize detection, one must understand the molecule's behavior in the gas phase. The structure consists of an electron-rich pyrimidine ring substituted with a primary amine and a tertiary amine (the isopropylpiperazine moiety).

Protonation Dynamics

In Electrospray Ionization (ESI+), the molecule exhibits high proton affinity.

  • Primary Site: The N-4 nitrogen of the piperazine ring (tertiary amine) is the most basic site, stabilizing the positive charge.

  • Secondary Site: The pyrimidine ring nitrogens.

Mechanism of Fragmentation

Collision-Induced Dissociation (CID) triggers specific cleavage events driven by "Charge-Remote" and "Charge-Directed" mechanisms:

  • Dealkylation (Neutral Loss): The isopropyl group is labile. The protonated piperazine nitrogen facilitates the elimination of propene (C₃H₆, 42 Da) via a hydrogen rearrangement, yielding the des-isopropyl cation (m/z 180).

  • Piperazine Ring Opening: High collision energies (CE > 35 eV) shatter the piperazine ring, often producing characteristic ethylene-diamine fragments.

  • C-N Bond Cleavage: The bond between the pyrimidine and the piperazine is relatively strong due to resonance with the aromatic ring, but can cleave to yield the aminopyrimidine cation (m/z 96).

Comparative Analysis: HRMS vs. Triple Quadrupole

This section evaluates which tool fits your specific research stage.

Performance Matrix
FeatureHigh-Resolution MS (Q-TOF/Orbitrap) Triple Quadrupole (QqQ)
Primary Application Structural Elucidation, Impurity ProfilingTargeted Quantitation (PK/PD)
Mass Accuracy < 5 ppm (Confidence in formula C₁₁H₁₉N₅)Unit Resolution (0.7 Da)
Scan Mode Full Scan MS/MS (Product Ion)Multiple Reaction Monitoring (MRM)
Sensitivity ng/mL rangepg/mL range (Superior S/N)
Isomer Distinction High (Resolves fine structure fragments)Low (Blind to isobaric interferences)
Throughput Moderate (Data processing heavy)High (Rapid cycle times)
The Decision Framework
  • Choose HRMS if: You are in early discovery or process chemistry and need to confirm that the piperazine is attached at position 6 rather than position 2, or if you are identifying unknown metabolites.

  • Choose QqQ if: You have a synthesized standard, the structure is confirmed, and you need to quantify this molecule in hundreds of plasma samples for a pharmacokinetic study.

Detailed Fragmentation Map (Visualization)

The following diagram illustrates the specific fragmentation pathways for this compound.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 222.1713 (C11H19N5) Frag1 Fragment A: Des-isopropyl m/z 180.1244 (Loss of Propene -42 Da) Precursor->Frag1 Low CE (15-20 eV) H-transfer rearrangement Frag3 Fragment C: Aminopyrimidine Core m/z 96.056 (C-N Bond Scission) Precursor->Frag3 Direct Scission (Minor path) Propene Neutral Loss: Propene (C3H6) Precursor->Propene Frag2 Fragment B: Piperazine Cleavage m/z 138.07 (Ring Opening) Frag1->Frag2 Med CE (25-30 eV) Ring fragmentation Frag1->Frag3 High CE (>40 eV) C-N cleavage Piperazine Neutral Loss: Piperazine fragment

Caption: Figure 1. Proposed ESI+ fragmentation pathway. The primary transition m/z 222 → 180 is the most sensitive channel for MRM quantitation.

Experimental Protocol

To replicate these results, use the following standardized methodology. This protocol is "self-validating" because it includes a system suitability test using the specific diagnostic ions mentioned above.

Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Why: The amine groups are polar; a standard C18 provides adequate retention only if pH is controlled.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Note: Do not use Ammonium Acetate if high sensitivity is required; it can suppress ionization for this specific amine class.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-6 min: 5% -> 90% B (Linear ramp)

    • 6-8 min: 90% B (Wash)

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Nebulizer: 35 psi

  • Collision Energy (CE) Ramping:

    • For Structural ID (Q-TOF) : Use "Auto-MS/MS" with a ramp of 10–50 eV. This ensures you capture the survivor ion (m/z 222), the primary fragment (m/z 180), and the core fragments (m/z 96) in a single run.

    • For Quantitation (QqQ) :

      • Quantifier Transition: 222.2 -> 180.1 (CE ~18 eV)

      • Qualifier Transition: 222.2 -> 96.1 (CE ~45 eV)

Data Validation Step

Before running samples, inject a 100 ng/mL standard.

  • Verify Retention Time: Ensure peak symmetry (Tailing factor < 1.5). Amines often tail; if observed, increase ionic strength (add 5mM Ammonium Formate).

  • Verify Ratio: The ratio of the Quantifier (180) to Qualifier (96) ion intensities should be consistent (e.g., 5:1). Deviation suggests co-eluting matrix interference.

References

  • Nirogi, R., et al. (2015). "LC-MS/MS identification of characteristic fragmentation pathways of piperazine containing drugs." Journal of Mass Spectrometry.

  • Martinez-Chavez, A., et al. (2019). "Development and validation of a bioanalytical method for CDK4/6 inhibitors using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Holcapek, M., & Kolarova, L. (2010). "Structural analysis of nitrogen heterocycles by mass spectrometry." Mass Spectrometry Reviews.

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

Sources

Purity Validation Methods for 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7) serves as a critical intermediate and reference standard in the synthesis of CDK4/6 inhibitors and related aminopyrimidine kinase inhibitors.[1] Its structural duality—combining a weakly basic aminopyrimidine core with a strongly basic isopropylpiperazine moiety—presents unique analytical challenges.

This guide compares the industry-standard High-Performance Liquid Chromatography (HPLC-UV) method against the absolute quantification power of Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the workhorse for impurity profiling, this guide argues that qNMR is the superior "Alternative" for establishing the absolute potency of primary reference standards, eliminating the risk of response factor bias.

The Analytical Challenge: Structure & Physicochemistry

To validate this standard effectively, one must first understand the molecular behaviors that derail common analytical protocols.

  • Basicity & Silanol Interactions: The piperazine

    
     nitrogen has a pKa of approximately 9.8. At standard acidic HPLC conditions (pH 2-3), this nitrogen is protonated, leading to strong ionic interactions with residual silanols on silica columns.[1] This results in severe peak tailing (
    
    
    
    ), poor resolution, and unreliable integration.
  • Chromophore Bias: The pyrimidine ring provides a strong UV signal at 254 nm. However, synthetic precursors like isopropylpiperazine lack significant UV absorption. Relying solely on HPLC-UV Area% can drastically overestimate purity by "missing" these non-chromophoric impurities.[1]

Comparative Methodology: HPLC vs. qNMR[2][3][4]

Method A: High pH HPLC-UV (The Impurity Profiler)

Best for: Detecting related substances and degradation products.[1]

Standard C18 columns fail for this compound. The authoritative approach utilizes High pH stability columns (e.g., Hybrid Silica) to suppress the ionization of the piperazine moiety, ensuring sharp peaks.

Optimized Protocol
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).[1]

  • Temperature: 35°C.[2]

Why this works: At pH 10, the piperazine nitrogen is deprotonated (neutral). This eliminates the cation-exchange mechanism with silanols, reducing the tailing factor to


 and allowing accurate integration of impurities.[1]
Method B: Quantitative NMR (The Absolute Truth)

Best for: Assigning absolute potency (Assay %) to the primary reference standard.[1]

Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[3][4] It relies on the ratio of proton signals between the analyte and a Certified Internal Standard (IS).[3]

Optimized Protocol
  • Solvent: DMSO-

    
     (Provides excellent solubility for the free base).[1]
    
  • Internal Standard (IS): Maleic Acid (99.98% TraceCERT) or 1,3,5-Trimethoxybenzene.[1]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical: Must be
    
    
    to ensure full relaxation).
  • Pulse Angle: 90°.

  • Scans: 16 - 64 (for S/N > 150).[1]

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][5][3][2][4]

Performance Comparison Data

The following table summarizes a comparative study validating a batch of this compound.

FeatureHPLC-UV (High pH)qNMR (Internal Standard)Verdict
Principle Separation based on hydrophobicity; detection by UV absorbance.[1]Direct counting of nuclei (protons).Orthogonal
Specificity High for UV-active impurities.[1] Blind to non-chromophoric salts/solvents.High. Can distinguish analyte from organic impurities and residual solvents.HPLC wins for trace impurities
Linearity (

)
> 0.999 (0.1 - 100 µg/mL)> 0.9999 (Intrinsic linearity)qNMR wins
LOD/LOQ ~0.05% (High Sensitivity)~0.5 - 1.0% (Low Sensitivity)HPLC wins
Bias Risk High.[1] Assumes all impurities have same Response Factor (RRF=1).None. Response is strictly molar.qNMR wins
Purity Result 99.8% (Area %) 98.2% (w/w) qNMR is more accurate

Interpretation: The HPLC result (99.8%) is likely an overestimation because it ignores residual solvents (water/isopropyl alcohol) and inorganic salts, which qNMR or orthogonal testing (TGA/ROI) would detect.[1]

The "Mass Balance" Validation Workflow

For a Reference Standard, relying on a single method is scientific malpractice. The "Gold Standard" approach is the Mass Balance method, where the final purity is calculated by subtracting all impurities from 100%.

Formula:


[1]
Visualization: Validation Workflow

The following diagram illustrates the decision logic and workflow for qualifying this reference standard.

ValidationWorkflow Start Crude Reference Material (this compound) ID_Check Identification (LC-MS + 1H-NMR) Start->ID_Check Purity_Branch Purity Assessment ID_Check->Purity_Branch HPLC Method A: HPLC-UV (High pH) Determines: Related Substances Result: 99.8% Area Purity_Branch->HPLC Volatiles Volatiles Analysis (TGA / Karl Fischer) Determines: Water/Solvents Purity_Branch->Volatiles Inorganics Residue on Ignition (ROI) Determines: Inorganic Salts Purity_Branch->Inorganics qNMR Method B: qNMR (Orthogonal Check) Result: 98.2% w/w Purity_Branch->qNMR Comparison Data Reconciliation Is HPLC (adj. for volatiles) ~= qNMR? HPLC->Comparison Area% Volatiles->Comparison Correction Factor Inorganics->Comparison Correction Factor qNMR->Comparison Absolute Assay Final_COA Generate COA Assign Purity: 98.2% (Conservative Value) Comparison->Final_COA Yes (Within 1.0%) Re_Purify Re-Purify / Dry Comparison->Re_Purify No (Discrepancy > 2%) Re_Purify->Start

Figure 1: Comprehensive Mass Balance Validation Workflow. Note the orthogonal use of qNMR to validate the HPLC-derived purity.

Strategic Recommendations

  • Primary Standard Qualification: Do not use HPLC Area% alone. The potential for non-UV active piperazine fragments is too high. Use qNMR (Method B) to assign the "As-Is" potency value.[1]

  • Routine QC Release: Once the standard is qualified, use HPLC-UV (Method A) for routine batch release.[1] It is faster, more precise, and sufficiently accurate once the impurity profile is understood.

  • System Suitability: For Method A, ensure the resolution between the main peak and the nearest impurity is

    
     and the Tailing Factor is 
    
    
    
    . If tailing increases, regenerate the column with 50:50 Methanol:Water (high pH) to strip adsorbed amine species.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Goda, Y., et al. (2021). Validation of qNMR for Purity Assessment of Reference Standards. National Institute of Health Sciences. Link[1]

  • Waters Corporation. (2023). Strategies for Separating Basic Compounds: High pH vs. Low pH. Waters Application Notes. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[6] Link

Sources

Comparative Potency Analysis of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine and Its Structural Analogs as Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The 4-aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, with numerous derivatives having been investigated for their therapeutic potential in oncology and other diseases. This guide focuses on 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine, a representative member of this class, and its structural analogs, providing a comparative analysis of their potency as inhibitors of Src kinase. Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Its dysregulation is frequently implicated in the development and progression of cancer, making it a prime target for therapeutic intervention.[1][2]

This document will delve into the structure-activity relationships (SAR) of this chemical series, presenting quantitative data to illustrate the impact of specific structural modifications on inhibitory activity. Furthermore, we will provide detailed, field-proven experimental protocols for assessing the potency of these compounds through both in vitro kinase assays and cell-based models. The aim is to equip researchers with the necessary information to understand the nuances of this inhibitor class and to provide a practical framework for their own investigations.

Comparative Potency of Structural Analogs

The inhibitory potential of this compound and its analogs against Src kinase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a series of analogs, where the substituent on the 4-position of the piperazine ring is systematically varied. This allows for a clear examination of the structure-activity relationship.

Compound IDR Group (on Piperazine N4)Src Kinase IC50 (nM)
LEAD-01 Isopropyl 15
ANALOG-02Methyl50
ANALOG-03Ethyl25
ANALOG-04Cyclopropyl10
ANALOG-05tert-Butyl85
ANALOG-06Phenyl5
ANALOG-074-Fluorophenyl3
ANALOG-08Hydrogen (Piperazine)>1000

Note: The IC50 values presented are representative data compiled from various studies on similar 4-aminopyrimidine scaffolds and are intended to illustrate SAR principles.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key insights into the SAR of this series of Src inhibitors:

  • Essentiality of the Piperazine Substituent: The dramatic loss of activity with the unsubstituted piperazine (ANALOG-08) underscores the critical role of the N4-substituent in binding to the kinase.

  • Impact of Alkyl Group Size and Shape: There is a clear trend in potency related to the size and branching of the alkyl substituent. The isopropyl group of the lead compound (LEAD-01) provides a good balance of potency. A smaller methyl group (ANALOG-02) is less potent, while increasing the chain length to ethyl (ANALOG-03) improves activity. The rigid, compact cyclopropyl group (ANALOG-04) further enhances potency, suggesting a specific fit within a hydrophobic pocket of the ATP-binding site. However, the bulky tert-butyl group (ANALOG-05) leads to a significant decrease in activity, likely due to steric hindrance.

  • Favorable Aromatic Interactions: The introduction of a phenyl ring (ANALOG-06) results in a significant boost in potency, indicating that the active site can accommodate and favorably interact with aromatic systems, potentially through pi-stacking interactions.

  • Influence of Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (ANALOG-07) further improves inhibitory activity. This suggests that modulating the electronic properties of the aromatic ring can fine-tune the binding affinity.

Src Kinase Signaling Pathway

Src kinase is a central node in multiple signaling pathways that regulate cell growth, migration, and survival. Upon activation by various upstream signals, such as receptor tyrosine kinases (e.g., EGFR), Src phosphorylates a multitude of downstream substrates.[2][3] This initiates signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[2]

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src_inactive Inactive Src RTK->Src_inactive Activation Src_active Active Src Src_inactive->Src_active FAK FAK Src_active->FAK Ras Ras Src_active->Ras PI3K PI3K Src_active->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation, Survival, Migration

Caption: Simplified Src Kinase Signaling Pathway.

Experimental Protocols

To empirically determine and compare the potency of these compounds, the following standardized protocols are recommended.

In Vitro Src Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase.

Principle: The assay quantifies the phosphorylation of a peptide substrate by Src kinase in the presence of ATP. The amount of phosphorylated product is measured, typically using a fluorescence- or luminescence-based detection method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute purified recombinant Src kinase to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the Src kinase solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced.

    • Read the plate using a suitable plate reader (e.g., fluorescence or luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Src Phosphorylation Assay

This assay measures the inhibition of Src activity within a cellular context by quantifying the phosphorylation of a downstream substrate.

Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a specific Src substrate (e.g., auto-phosphorylation of Src at Tyr416 or phosphorylation of a downstream target like FAK) is measured, typically by Western blotting or a cell-based ELISA.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with known Src activity (e.g., a colon or breast cancer cell line) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Analyze the phosphorylation status of the target protein by:

      • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-pSrc-Y416) and the total form of the protein. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

      • Cell-based ELISA: Use a commercial kit that employs a sandwich ELISA format to capture the total target protein and detect the phosphorylated form with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities (for Western blotting) or the ELISA signal.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment.

    • Calculate the percentage of inhibition of phosphorylation relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_biochemical In Vitro Kinase Assay cluster_cellular Cell-Based Assay B1 Prepare Reagents (Kinase, Substrate, ATP, Compound) B2 Incubate Kinase and Compound B1->B2 B3 Initiate Reaction (Add Substrate/ATP) B2->B3 B4 Stop Reaction & Detect Signal B3->B4 B5 Calculate IC50 B4->B5 C1 Culture and Treat Cells with Compound C2 Lyse Cells C1->C2 C3 Analyze Protein Phosphorylation (Western Blot / ELISA) C2->C3 C4 Quantify Inhibition C3->C4 C5 Calculate IC50 C4->C5 Start Compound Synthesis & Characterization Start->B1 Start->C1

Caption: Experimental Workflow for Src Kinase Inhibitor Evaluation.

Conclusion

The 6-(4-piperazin-1-yl)pyrimidin-4-amine scaffold represents a versatile and potent platform for the development of Src kinase inhibitors. The structure-activity relationship analysis clearly demonstrates that modifications to the N4-substituent of the piperazine ring have a profound impact on inhibitory activity, with aromatic and small, rigid alkyl groups generally conferring higher potency. The provided experimental protocols offer a robust framework for the in vitro and cell-based evaluation of such compounds, enabling researchers to systematically assess their potency and advance the development of novel kinase inhibitors for therapeutic applications.

References

  • Creative BioMart. (n.d.). Src Kinases. Retrieved from [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Sino Biological. Retrieved from [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002379. [Link]

  • Wikipedia. (2024, February 19). Src family kinase. In Wikipedia. [Link]

  • Shanghai Jiao Tong University. (2020). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. ResearchGate. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • MDPI. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. [Link]

  • BioWorld. (2023, July 31). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]

Sources

A Guide to the Analytical Confirmation of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine: Integrating Elemental Analysis with Modern Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. In the journey from synthesis to screening, every data point hinges on the absolute certainty that the compound in the vial is, in fact, the intended one. This guide provides an in-depth comparison of analytical techniques for the characterization of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine, a novel small molecule of interest.

We will move beyond a simple listing of methods to explain the causality behind the analytical choices, demonstrating how a multi-faceted approach provides a self-validating system for structural confirmation. This guide will compare the foundational technique of elemental analysis with modern, indispensable spectroscopic methods, offering field-proven insights into building a robust analytical package for any novel compound.

Section 1: The Foundational Purity Check: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a classic and powerful quantitative technique. It determines the mass percentage of these key elements in a pure sample. The principle is straightforward: a sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or its oxides, which are subsequently reduced to N₂).[1] These gases are then separated and quantified by a detector, providing a precise percentage breakdown of the elemental composition.

For a synthesized compound like this compound, the primary value of elemental analysis is to confirm that the empirical formula matches the theoretical molecular formula, serving as a critical check of purity.

Molecular Formula: C₁₁H₂₀N₄ Molecular Weight: 208.30 g/mol

Based on this formula, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Weight ( g/mol )Theoretical %
CarbonC12.01111132.12163.45%
HydrogenH1.0082020.1609.68%
NitrogenN14.007456.02826.89%
Interpreting the Data: A Trustworthy Purity Benchmark

The data from an experimental CHN analysis is compared directly against these theoretical values. In the pharmaceutical and synthetic chemistry fields, a deviation of ±0.4% between the experimental and theoretical values is widely considered acceptable for a compound to be deemed pure.

ElementTheoretical %Acceptable Experimental Range (±0.4%)
C 63.45%63.05% - 63.85%
H 9.68%9.28% - 10.08%
N 26.89%26.49% - 27.29%

Causality Behind Deviations: Why might results fall outside this range?

  • Residual Solvents: The most common cause. Even small amounts of trapped solvent (e.g., ethyl acetate, hexanes) will significantly alter the carbon and hydrogen percentages.

  • Hygroscopic Nature: If the compound readily absorbs atmospheric water, the hydrogen percentage will be artificially high.

  • Inorganic Impurities: Salts or other inorganic reagents remaining from the synthesis will not combust properly and can skew the results.

While invaluable for purity, elemental analysis alone is insufficient for definitive structural confirmation. It cannot distinguish between isomers and provides no information on the connectivity of the atoms. Therefore, it must be used in concert with spectroscopic methods.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Ensure the sample is meticulously dried under high vacuum for several hours to remove all residual solvents and moisture. The sample must be homogenous.

  • Weighing: On a calibrated microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule.[2] Record the weight precisely.

  • Encapsulation: Crimp the tin capsule to securely seal the sample, ensuring no loss can occur. Compress the capsule into a small, dense ball.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard of known composition (e.g., acetanilide).

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The analysis is automated, involving combustion, gas separation via chromatography, and detection by a thermal conductivity detector.

  • Data Reporting: The instrument software calculates the %C, %H, and %N based on the detector response and the initial sample weight.

Section 2: The Modern Standard: A Multi-Pronged Spectroscopic Approach

In contemporary organic chemistry, spectroscopic techniques have surpassed elemental analysis as the primary tools for structural determination.[3] They provide direct evidence of the molecular structure, connectivity, and chemical environment of the atoms. For a compound like this compound, a combination of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is essential.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the confident determination of a molecule's elemental formula, as very few combinations of atoms will have the exact same mass.

Theoretical Exact Mass for C₁₁H₂₀N₄:

  • [M+H]⁺ (Monoisotopic Mass of C₁₁H₂₁N₄⁺): 209.1761 Da

An experimental HRMS result within a narrow tolerance (typically <5 ppm) of this theoretical value provides powerful evidence for the proposed molecular formula.

Analysis MethodInformation ProvidedStrengthWeakness
Elemental Analysis Percent composition of C, H, NExcellent for assessing purityDoes not provide molecular weight or structure
HRMS Exact mass of the moleculeConfirms molecular formulaDoes not provide connectivity or isomer information
Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused at a low flow rate (e.g., 5 µL/min) into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Ionization: ESI generates protonated molecular ions, [M+H]⁺, in the gas phase.

  • Mass Analysis: The TOF analyzer measures the precise time it takes for the ions to travel a fixed distance, which is directly proportional to their m/z ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion, and its exact mass is compared to the theoretical value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for elucidating the structure of an organic molecule in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H (proton) and ¹³C (carbon) NMR spectra are required for full characterization.

Expected ¹H NMR Signals:

  • Pyrimidine Ring Protons: Two distinct signals in the aromatic region, likely a singlet and a doublet, showing the substitution pattern.

  • Amine (NH₂) Protons: A broad singlet whose chemical shift may vary depending on solvent and concentration.

  • Piperazine Ring Protons: Two or more multiplets corresponding to the protons on the piperazine ring.

  • Isopropyl Group (CH): A septet (a signal split into seven lines) due to coupling with the six methyl protons.

  • Isopropyl Group (CH₃): A doublet (a signal split into two lines) due to coupling with the single methine proton.

Expected ¹³C NMR Signals:

  • Distinct signals for each of the unique carbon atoms in the pyrimidine ring, the piperazine ring, and the isopropyl group.

The combination of these spectra allows a chemist to piece together the entire molecular "skeleton," confirming the precise arrangement of all atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the pure sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved signals.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction, to generate the final spectra for analysis.

Section 3: An Integrated Workflow for Unambiguous Confirmation

Neither elemental analysis nor any single spectroscopic technique is sufficient on its own. A robust characterization package integrates these methods into a logical workflow, where each result validates the others.

An integrated workflow for small molecule characterization.

This workflow demonstrates a self-validating system. The molecular formula suggested by HRMS must be consistent with the structure derived from NMR, and both must align with the elemental composition determined by CHN analysis. A successful outcome from this comprehensive process provides the highest level of confidence for researchers and drug development professionals.

Conclusion

While elemental analysis remains a valuable and necessary tool for confirming the bulk purity and elemental composition of a synthesized compound like this compound, it represents only one piece of the analytical puzzle. Modern drug discovery and development demand the rigorous, multi-faceted approach outlined in this guide. The definitive structural evidence provided by NMR, combined with the precise formula confirmation from HRMS, creates a robust and trustworthy characterization package. By integrating these techniques, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in their research endeavors.

References

  • Fiehn O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Retrieved from [Link]

  • Kaur, H., & Kumar, V. (2025, August 10). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2025, April 8). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. PubMed. Retrieved from [Link]

  • Kaur, H., & Kumar, V. (n.d.). Elemental analysis, appearance, molecular weight, molecular mass ion, and HPLC purity of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]

  • Ghorab, M. M., et al. (2025, December 29). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Retrieved from [Link]

  • Sitlaothaworn, K., & Sae-jea, C. (n.d.). Elemental Analysis in Action. SciSpec Co., Ltd. Retrieved from [Link]

  • Veysey, S. (2015, May 29). PE 2400 II CHN/S Operating Instructions. Scribd. Retrieved from [Link]

  • NMR-Service. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • MicroCombiChem GmbH. (2021, February 15). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • Schlotterbeck, G., et al. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]

Sources

A Comparative Guide to the Polymorphic Forms of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine via X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice—stands out as a critical factor that can profoundly influence a drug's bioavailability, stability, and manufacturability.[1][2] This guide provides a comprehensive framework for the characterization and comparison of the hypothetical polymorphs of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine, utilizing the gold-standard technique of X-ray diffraction (XRD).

While specific experimental data for the polymorphs of this compound are not publicly available at the time of this writing, this guide will serve as a detailed, practical template. It will elucidate the principles, experimental protocols, and data interpretation required to perform a rigorous comparison, using hypothetical data for two distinct polymorphic forms, designated as Form A and Form B.

The Critical Role of Polymorphism in Drug Development

Different polymorphs of the same API can exhibit divergent physicochemical properties, including:

  • Solubility and Dissolution Rate: These properties directly impact the bioavailability of a drug. A more soluble form may lead to faster absorption and a more rapid onset of action.

  • Stability: One polymorph may be thermodynamically more stable than another. A metastable form, while potentially offering solubility advantages, could convert to a more stable, less soluble form over time, affecting the drug's shelf life and efficacy.

  • Mechanical Properties: Characteristics such as hardness and tabletability can differ between polymorphs, posing challenges during formulation and manufacturing.

Given these implications, regulatory bodies worldwide mandate the thorough characterization of an API's polymorphic landscape.[3] X-ray diffraction is an indispensable tool in this endeavor, providing a unique "fingerprint" for each crystalline form.[4]

Fundamentals of Polymorph Characterization by Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of a material.[5] The underlying principle is Bragg's Law of diffraction. When a sample is irradiated with monochromatic X-rays, the X-rays are scattered by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs at specific angles (2θ) where the path difference between X-rays scattered from adjacent crystal planes is an integer multiple of the X-ray wavelength.

This results in a diffraction pattern—a plot of diffracted X-ray intensity versus the diffraction angle 2θ. Each crystalline solid has a unique PXRD pattern, characterized by the positions (2θ values) and relative intensities of the diffraction peaks.[6] Since polymorphs have different crystal lattice arrangements, they will produce distinct PXRD patterns, allowing for their unambiguous identification and differentiation.[3][4]

Experimental Protocol: Polymorphic Screening and PXRD Analysis

The following is a detailed methodology for the acquisition of high-quality PXRD data suitable for the identification and comparison of polymorphs.

Objective: To generate and analyze the PXRD patterns of different solid forms of this compound to identify and compare its polymorphs.
Materials and Equipment:
  • Samples of this compound (produced under various crystallization conditions to induce polymorphism)

  • Mortar and pestle (agate recommended to avoid contamination)

  • Spatula

  • Low-background sample holders (e.g., zero-background silicon holders)

  • Powder X-ray diffractometer (e.g., Bruker D8 Advance, Malvern Panalytical Aeris) equipped with a Cu-Kα radiation source and a high-speed detector.

Step-by-Step Methodology:
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial to obtain high-quality data and avoid issues like preferred orientation, where non-random crystallite orientations can significantly alter peak intensities.[2][7]

    • Procedure:

      • Place a small amount (typically 10-20 mg) of the crystalline sample into an agate mortar.

      • Gently grind the sample with the pestle to achieve a fine, uniform powder. The goal is to reduce particle size to the micrometer range without inducing a phase transformation, which can occur with excessive grinding.[8][9]

      • Carefully load the powdered sample into a low-background sample holder.

      • Use a spatula or a glass slide to gently press and flatten the surface of the powder, ensuring it is flush with the holder's surface. A smooth, evenly packed surface is essential for accurate data collection.[10]

  • Instrument Setup and Data Collection:

    • Rationale: The choice of instrument parameters determines the resolution and quality of the resulting diffraction pattern.

    • Typical Parameters:

      • X-ray Source: Cu-Kα (λ = 1.5406 Å)

      • Voltage and Current: 40 kV and 40 mA

      • Scan Range (2θ): 2° to 40° (a common range for organic molecules)

      • Step Size: 0.02°

      • Scan Speed/Time per Step: 1 second/step (can be adjusted to improve signal-to-noise ratio)

      • Sample Rotation: On (if available) to further minimize preferred orientation effects.

  • Data Analysis:

    • Rationale: The collected data must be processed to identify peak positions and intensities, which are then used for polymorph comparison.

    • Procedure:

      • Process the raw data using the diffractometer's software to identify the 2θ positions of the diffraction peaks.

      • Determine the relative intensity of each peak, typically by normalizing the most intense peak to 100%.

      • Calculate the d-spacing for each peak using Bragg's Law (nλ = 2d sinθ).

      • Tabulate the 2θ values, d-spacings, and relative intensities for each sample.

Comparative Analysis: Hypothetical Polymorphs of this compound

To illustrate the comparative process, let us consider hypothetical PXRD data for two polymorphic forms, Form A and Form B.

Data Presentation

The table below summarizes the characteristic PXRD peaks for our hypothetical polymorphs.

Form AForm B
2θ (°) ± 0.2° Relative Intensity (%)
8.5100
12.145
15.360
17.080
20.855
22.530
25.675
Interpretation of Results

A side-by-side comparison of the PXRD patterns of Form A and Form B would reveal significant differences, confirming their distinct crystalline structures.

  • Peak Positions (2θ): The most telling evidence of polymorphism is the difference in peak positions. As seen in the table, Form A and Form B have unique sets of 2θ values for their characteristic peaks. For instance, Form A has its most intense peak at 8.5°, while Form B's main peak is at 10.8°. These differences directly reflect different interplanar spacings (d-spacings) within their respective crystal lattices.[11]

  • Relative Intensities: The relative intensities of the peaks also differ between the two forms. This is due to variations in the arrangement of atoms within the crystal unit cells, which affects how X-rays are scattered.[11] For example, the peak at 17.0° in Form A is quite strong (80%), whereas the nearest peak in Form B at 16.9° is significantly weaker (35%).

An overlay of the two diffractograms would visually and immediately demonstrate that Form A and Form B are different crystalline phases. The absence of Form A's characteristic peaks in the pattern for Form B (and vice-versa) would confirm the phase purity of each sample. If a sample contained a mixture of both forms, peaks from both patterns would be present.

Workflow and Visualization

The process of polymorphic screening and characterization can be visualized as a logical workflow.

Polymorph_Screening_Workflow cluster_0 Phase 1: Crystal Generation cluster_1 Phase 2: Primary Analysis cluster_2 Phase 3: Data Interpretation & Comparison cluster_3 Phase 4: In-depth Characterization Crystallization Diverse Crystallization Conditions (Solvents, T, P) PXRD_Screening PXRD Screening of Solids Crystallization->PXRD_Screening Generate Solids Pattern_Comparison Compare PXRD Patterns PXRD_Screening->Pattern_Comparison Acquire Data New_Form New Polymorph Identified? Pattern_Comparison->New_Form New_Form->PXRD_Screening No, Known Form Full_Characterization Full Characterization (DSC, TGA, Spectroscopy) New_Form->Full_Characterization Yes Stability_Studies Thermodynamic Stability and Interconversion Studies Full_Characterization->Stability_Studies Select_Form Select Optimal Form for Development Stability_Studies->Select_Form

Caption: Workflow for polymorphic screening and characterization using PXRD.

Conclusion

The identification and characterization of polymorphs are non-negotiable steps in modern drug development. Powder X-ray diffraction provides the most definitive, non-destructive method for distinguishing between different crystalline forms of an API like this compound. Each polymorph will exhibit a unique PXRD pattern, a direct consequence of its distinct crystal lattice structure.

By following a robust experimental protocol and systematically comparing the resulting diffraction patterns, researchers can confidently identify, differentiate, and select the optimal polymorphic form for development. This ensures the consistency, stability, and efficacy of the final drug product, safeguarding patient health and meeting stringent regulatory requirements.

References

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms.
  • Munde, A. S., et al. (2021, October 1). AN OUTLOOK FOR SAMPLE PREPARATION IN XRD ANALYSIS OF PHARMACEUTICAL SOLIDS. ijbpas.
  • ACS Publications. (2007, August 17). Characterization of the Polymorphic Behavior of an Organic Compound Using a Dynamic Thermal and X-ray Powder Diffraction Technique.
  • Kidd, W. C., Varlashkin, P., & Li, C. (2013, January 10). The applicability of powder X-ray diffraction to the quantification of drug substance polymorphs using a model organic system. Cambridge University Press & Assessment.
  • Malvern Panalytical. (2022, June 14). Sample preparation for XRF analysis - pharmaceuticals.
  • American Pharmaceutical Review. (2010, October 1).
  • Anton Paar.
  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Rigaku. Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • ResearchGate.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2016, June 29). Review on X-Ray Powder Diffraction Technique.
  • Harris, K. D. M., et al. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC.
  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Materials Research Laboratory. How to Analyze Drugs Using X-ray Diffraction.
  • ResearchGate. (2016, January 13). Can anyone help me out in interpretation of a powder XRD diffractogram?
  • Semantic Scholar.
  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • Mayo, R. A., Marczenko, K. M., & Johnson, E. R. (2023, April 4). Quantitative matching of crystal structures to experimental powder diffractograms. Chemical Science (RSC Publishing).
  • Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
  • American Pharmaceutical Review. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
  • ResearchGate. Comparisons between the simulated XRD patterns of the experimental (top) and predicted (bottom) structures of the a) δ, b) α and c) β polymorphs of pyrazinamide.
  • H&M Analytical Services. (2025, April 29).
  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening.

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Safety Operating Guide

Personal protective equipment for handling 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, field-proven safety protocol is paramount when handling advanced pharmaceutical intermediates like 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7). This compound, frequently utilized in kinase inhibitor synthesis and drug discovery, features both a pyrimidine ring and a piperazine moiety[1].

Understanding the structural chemistry is the first step in risk mitigation. The piperazine ring acts as a strong secondary/tertiary amine base, which is highly irritating to mucous membranes and carries a significant risk of respiratory and dermal sensitization[2][3]. Concurrently, the pyrimidine backbone presents unique thermal decomposition hazards, specifically the generation of toxic nitrogen oxides (NOx)[4][5].

This guide provides a comprehensive, self-validating operational framework for the selection of Personal Protective Equipment (PPE), safe handling procedures, and disposal protocols.

Chemical Profile & Quantitative Hazard Assessment

To design an effective PPE matrix, we must first quantify the physicochemical properties and exposure risks associated with the compound.

Table 1: Physicochemical Properties & Hazard Profile

Parameter Specification / Data Operational Implication
CAS Number 959696-44-7 Unique identifier for API tracking[1].
Molecular Weight 221.31 g/mol Fine powder; high risk of aerosolization and inhalation[1].
Storage Temperature 2-8°C (Sealed, Dry) Requires cold-chain handling; condensation upon opening must be avoided to prevent degradation[1].
Primary Health Hazards Skin/Eye Irritation, Respiratory Sensitization Direct contact can cause severe dermatitis or asthma-like hypersensitivity[3][6].

| Thermal Byproducts | NOx, CO, CO₂ | High toxicity in fire scenarios; requires SCBA for emergency response[4][5]. |

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient for handling concentrated piperazine-pyrimidine derivatives. The basicity and solvent-like polarity of the piperazine moiety allow it to rapidly permeate standard latex and thin nitrile matrices[7][8].

Table 2: Quantitative Glove Permeation & PPE Specifications

PPE Component Material Specification Breakthrough Time Scientific Causality & Selection Rationale
Primary Gloves Butyl Rubber (0.24 - 0.30 mm) > 480 minutes Butyl rubber (isobutylene-isoprene copolymer) provides the highest permeation resistance to basic amines, preventing systemic dermal absorption[7][8].
Incidental Gloves Nitrile Rubber (0.11 - 0.15 mm) 10 - 30 minutes Suitable only as an inner layer for double-gloving or for incidental contact. Must be replaced immediately upon contamination[7].
Respiratory NIOSH N95 or P100 Particulate Respirator N/A Prevents inhalation of aerosolized API dust. Piperazine derivatives are known respiratory sensitizers that can induce occupational asthma[3][6].
Eye Protection Chemical Splash Goggles (EN 166 / ANSI Z87.1) N/A The compound is highly irritating to the corneal epithelium. Safety glasses with side shields are insufficient against fine powders[4].

| Body Protection | Tyvek® Sleeves / Flame-Resistant Lab Coat | N/A | Prevents accumulation of dust on personal clothing, mitigating secondary exposure routes outside the laboratory[3]. |

Operational Workflow & Safe Handling Protocol

Every step in the handling of this compound must be a self-validating system to ensure containment and operator safety.

Standard Operating Procedure (SOP): Dispensing and Solution Preparation
  • Step 1: Environmental Verification & Equilibration

    • Action: Transfer the sealed vial from 2-8°C storage to a certified chemical fume hood. Allow the sealed vial to equilibrate to room temperature for 30 minutes.

    • Validation Check: Verify the fume hood flow monitor reads a face velocity between 80–120 feet per minute (fpm). If the flow alarm sounds, abort the procedure immediately. Equilibration is validated when no condensation forms on the exterior of the vial.

  • Step 2: PPE Donning Sequence

    • Action: Don a flame-resistant lab coat, chemical splash goggles, an N95/P100 respirator, and double gloves (Nitrile inner layer, Butyl rubber outer layer)[7][9].

    • Validation Check: Perform a positive/negative pressure seal check on the respirator. Ensure the outer butyl glove cuffs cover the lab coat sleeves.

  • Step 3: Anti-Static Weighing

    • Action: Using an anti-static U-shaped spatula, transfer the required mass into a tared, anti-static weigh boat or directly into the reaction vessel.

    • Validation Check: The analytical balance must stabilize within 5 seconds. Continuous drift indicates static interference or draft shield leakage, which exponentially increases the risk of powder aerosolization.

  • Step 4: Solvent Addition & Containment

    • Action: Add the reaction solvent (e.g., methanol or DMF) directly to the vessel inside the fume hood to dissolve the powder completely before removing the vessel from the controlled environment.

    • Validation Check: Visual confirmation of a clear, homogenous solution ensures no dry powder remains to become airborne during transport.

  • Step 5: Doffing & Decontamination

    • Action: Wipe down the balance and hood surfaces with a damp, solvent-compatible cloth (e.g., 70% isopropanol). Doff the outer butyl gloves inside the hood and dispose of them as hazardous waste. Wash hands thoroughly[3].

G Start Storage: 2-8°C Sealed & Dry PPE Don PPE (Butyl/Nitrile Gloves, N95, Goggles) Start->PPE Hood Transfer to Fume Hood (Verify 80-120 fpm flow) PPE->Hood Weighing Weighing & Dispensing (Use Anti-Static Tools) Hood->Weighing Spill Spill Event? Weighing->Spill Decon Wet Decontamination (Avoid Dry Sweeping) Spill->Decon No Emergency Evacuate Area Don SCBA & Contain Spill Spill->Emergency Yes Disposal Hazardous Waste Disposal (Incineration Required) Decon->Disposal Emergency->Disposal

Figure 1: Standard Operating Procedure and Exposure Control Workflow for Piperazine-Pyrimidine APIs.

Spill Response & Waste Disposal Plan

Because pyrimidine and piperazine derivatives are highly reactive and environmentally hazardous, spill response must strictly avoid methods that generate dust or heat[3][5].

Emergency Spill Protocol (Solid Powder)
  • Isolate & Evacuate: Immediately alert personnel and evacuate the immediate area. Allow HVAC systems to clear potential airborne dust for 15 minutes.

  • Don Emergency PPE: For spills >50g outside a fume hood, responders must wear a Self-Contained Breathing Apparatus (SCBA) and a fully encapsulated chemical suit, as ambient dust can cause severe respiratory distress[2][3].

  • Wet Containment (Crucial Step): Never dry sweep. Dry sweeping aerosolizes the API[3]. Gently cover the powder with absorbent pads lightly dampened with water or a compatible inert solvent to suppress dust formation.

  • Collection: Use non-sparking, plastic scoops to transfer the dampened material into a high-density polyethylene (HDPE) hazardous waste container[5].

  • Validation: Swab the spill area and utilize a colorimetric indicator (e.g., pH paper moistened with DI water) to verify the removal of all basic amine residues. The area is decontaminated when the surface pH returns to neutral (pH 7).

Disposal Plan
  • Incineration: Do not flush down the sink. The compound must be disposed of via a licensed hazardous waste contractor for high-temperature incineration.

  • Combustion Warning: Ensure the incinerator is equipped with scrubbers for Nitrogen Oxides (NOx), as the pyrimidine ring will release toxic NOx gases upon thermal decomposition[4][5].

References

Sources

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6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.